molecular formula C9H11NO2 B078495 N-(2-hydroxy-4-methylphenyl)acetamide CAS No. 13429-10-2

N-(2-hydroxy-4-methylphenyl)acetamide

Cat. No.: B078495
CAS No.: 13429-10-2
M. Wt: 165.19 g/mol
InChI Key: HTVPAACTHAQQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4-methylphenyl)acetamide is a specialized organic compound of significant interest in chemical and pharmaceutical research. Its structure, featuring both phenolic hydroxyl and acetamide functional groups on a benzene ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers utilize this compound as a key precursor for the development of more complex molecular architectures, particularly in the exploration of novel heterocyclic compounds and potential pharmacophores. Its mechanism of action in research settings is often probed in structure-activity relationship (SAR) studies, where its electron-donating hydroxyl group and the hydrogen-bonding capacity of the amide moiety can influence binding affinity to biological targets. This chemical is instrumental in laboratories focused on synthesizing and screening compounds for various biochemical properties. It is strictly intended for use in controlled laboratory environments by qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPAACTHAQQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065449
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-10-2
Record name N-(2-Hydroxy-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13429-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxy-4-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Synthesis of N-(2-hydroxy-4-methylphenyl)acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-hydroxy-4-methylphenyl)acetamide, a valuable compound in medicinal chemistry and materials science. The protocol details the N-acetylation of 4-amino-m-cresol using acetic anhydride. This application note is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization data.

Introduction

N-arylacetamides are a significant class of organic compounds with diverse applications. This compound, in particular, is a derivative of interest due to its structural similarity to known analgesic and antipyretic agents. The strategic placement of the hydroxyl, methyl, and acetamido groups on the phenyl ring offers a scaffold for further functionalization in drug discovery programs. This protocol outlines a reliable and reproducible method for its synthesis via the acetylation of 4-amino-m-cresol.

The core of this synthesis is the nucleophilic acyl substitution reaction. The amino group of 4-amino-m-cresol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired this compound and acetic acid as a byproduct. The reaction is typically carried out in an aqueous medium, taking advantage of the differential nucleophilicity of the amino group over the hydroxyl group under these conditions.

Reaction Scheme

Materials and Equipment

Reagent/EquipmentGrade/Specification
4-Amino-m-cresolReagent grade, ≥98%
Acetic AnhydrideReagent grade, ≥99%
Deionized WaterHigh purity
Ethanol95% or absolute
Hydrochloric AcidConcentrated (optional, for salt formation)
Sodium BicarbonateSaturated aqueous solution
Erlenmeyer Flask250 mL
Beaker400 mL
Graduated Cylinders10 mL, 50 mL
Magnetic Stirrer and Stir Bar-
Heating Mantle or Water Bath-
Buchner Funnel and Filter Flask-
Filter PaperWhatman No. 1 or equivalent
Melting Point Apparatus-
IR Spectrometer-
NMR Spectrometer-

Experimental Protocol

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Weigh 4-amino-m-cresol B Prepare aqueous solution A->B C Add acetic anhydride B->C D Heat the reaction mixture C->D E Cool to induce crystallization D->E F Isolate crude product by filtration E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H I Dry the final product H->I J Determine melting point I->J K Acquire IR and NMR spectra I->K

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 250 mL Erlenmeyer flask, dissolve 5.0 g (40.6 mmol) of 4-amino-m-cresol in 100 mL of deionized water. Gentle heating and stirring may be required to facilitate dissolution.

  • Acetylation Reaction:

    • While stirring the 4-amino-m-cresol solution, slowly add 4.5 mL (4.86 g, 47.6 mmol) of acetic anhydride in a dropwise manner.

    • The reaction is exothermic, and the product may begin to precipitate out of the solution.

    • After the addition is complete, heat the mixture to approximately 80-90 °C for 15-20 minutes with continuous stirring to ensure the reaction goes to completion.

  • Isolation of the Crude Product:

    • Remove the flask from the heat source and allow it to cool to room temperature.

    • Further cool the mixture in an ice bath for at least 30 minutes to maximize the precipitation of the product.

    • Collect the crude this compound by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of 20 mL of cold deionized water to remove any unreacted starting materials and acetic acid.

  • Purification by Recrystallization:

    • Transfer the crude product to a 250 mL beaker.

    • Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely. Start with approximately 50 mL and add more if necessary.[1]

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Place the beaker in an ice bath to induce further crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).

    • Determine the melting point of the dried product.

    • Obtain Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and purity of the final product.

Safety Precautions

  • 4-Amino-m-cresol: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves, clothing, and eye/face protection.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

  • Hydrochloric Acid (if used): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

Characterization of this compound

PropertyExpected Value
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 178-181 °C
Solubility Soluble in ethanol, methanol, and hot water. Sparingly soluble in cold water.
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 9.45 (s, 1H, -OH), 9.20 (s, 1H, -NH), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.65 (d, J = 8.0 Hz, 1H, Ar-H), 2.20 (s, 3H, Ar-CH₃), 2.05 (s, 3H, -COCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 169.0 (C=O), 150.0 (C-OH), 138.0 (C-CH₃), 125.0 (C-NH), 121.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-CH), 24.0 (-COCH₃), 21.0 (Ar-CH₃).

  • Infrared (IR, KBr, cm⁻¹): 3300-3100 (O-H and N-H stretching), 3050 (aromatic C-H stretching), 1650 (C=O stretching, amide I), 1550 (N-H bending, amide II), 1250 (C-N stretching).[1]

Discussion

The presented protocol for the synthesis of this compound is a robust and efficient method suitable for laboratory-scale production. The choice of acetic anhydride as the acetylating agent is advantageous due to its reactivity and the ease of removal of the acetic acid byproduct. The selective N-acetylation over O-acetylation is achieved by performing the reaction in an aqueous medium where the more nucleophilic amino group reacts preferentially.

The purification by recrystallization is a critical step to obtain a high-purity product. The choice of an ethanol/water solvent system provides good solubility of the compound at elevated temperatures and poor solubility at lower temperatures, which is ideal for efficient crystallization.

The characterization data, including melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy, are essential for confirming the identity and purity of the synthesized compound. The expected spectral data provided in this note serve as a reference for researchers to validate their results.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize this valuable compound for their research and development needs.

References

  • National Center for Biotechnology Information. "2-Chloro-N-(4-hydroxyphenyl)acetamide" PubChem Compound Summary for CID 131688.
  • Google Patents. "Process of preparing 4-amino-3-nitro phenol" CN101066929A.
  • Hines, J. E., et al. "N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Bai, F., et al. "Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2." Arabian Journal of Chemistry, vol. 13, no. 12, 2020, pp. 8933-8942.
  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 83437.
  • Guidechem. "p-Acetotoluidide 103-89-9 wiki".
  • Reddit. "Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?". r/chemhelp.

Sources

Application Notes and Protocols for In-Vitro Evaluation of N-(2-hydroxy-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(2-hydroxy-4-methylphenyl)acetamide

This compound, a structural analog of paracetamol (acetaminophen), presents a compelling subject for in-vitro investigation. Its chemical architecture suggests potential applications as an analgesic and anti-inflammatory agent, positioning it as a molecule of interest for drug discovery and development professionals.[1] This document provides a comprehensive guide for researchers and scientists to explore the biological activities of this compound through a series of robust in-vitro assays. While direct literature on the in-vitro applications of this compound is emerging, the protocols herein are built upon established methodologies for analogous compounds, such as N-(2-hydroxyphenyl) acetamide, and foundational assays relevant to the anticipated biological effects.[2][3][4][5]

The structural similarities to paracetamol suggest that this compound may share some of its mechanisms of action, which are thought to involve the modulation of the endocannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels, although the precise mechanisms of paracetamol itself are still under investigation.[6] Furthermore, studies on related acetamide derivatives have demonstrated promising anti-arthritic and anti-inflammatory properties, including the reduction of pro-inflammatory cytokines and oxidative stress markers.[2][5]

These application notes will guide the user through a logical progression of in-vitro studies, starting with fundamental cytotoxicity assessments to establish a safe therapeutic window, followed by specific assays to probe its anti-inflammatory and potential analgesic mechanisms. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.

Compound Information

Identifier Value
IUPAC Name This compound
Synonyms 2'-hydroxy-p-acetotoluidide, 2-acetamido-5-methylphenol, 6-Acetamino-m-kresol
CAS Number 13429-10-2
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol

Source: PubChem CID 83437[7]

PART 1: Foundational Assays - Cytotoxicity Assessment

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. This establishes the concentration range where the compound is non-toxic, ensuring that any observed effects in subsequent functional assays are not simply a consequence of cell death. The MTT assay is a widely used, reliable, and straightforward method for this purpose.[8][9][10][11]

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[10][11]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate add_compound Add varying concentrations of this compound cell_seeding->add_compound incubation_24h Incubate for 24-48 hours add_compound->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a human cell line like THP-1) to approximately 80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24 to 48 hours.

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

PART 2: Probing Anti-Inflammatory Activity

Inflammation is a key biological process, and its dysregulation is implicated in numerous diseases. The following assays are designed to evaluate the anti-inflammatory potential of this compound.

Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

Principle: Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. NO is rapidly oxidized to nitrite (NO2-) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[12][13]

Experimental Workflow:

Griess_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagents collect_supernatant->add_griess incubate_rt Incubate at room temperature add_griess->incubate_rt read_absorbance Measure absorbance at 540 nm incubate_rt->read_absorbance

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate as described in the MTT assay protocol.

    • After 24 hours of incubation for cell attachment, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent like dexamethasone).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay Procedure:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite in culture medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 5-10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Cytokine Release Assay

Principle: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response. This assay measures the levels of these cytokines released into the cell culture supernatant following inflammatory stimulation, and the modulatory effect of the test compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for this purpose.

Protocol:

  • Sample Collection:

    • Use the cell culture supernatants collected from the nitric oxide assay (or a parallel experiment set up in the same way).

  • ELISA Procedure (General Steps):

    • Follow the manufacturer's instructions for a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α or IL-6).

    • Typically, this involves coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding the standards and samples (cell culture supernatants).

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for the cytokine.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the percentage of inhibition of cytokine release by this compound.

PART 3: Investigation of Analgesic Mechanisms

While direct pain measurement is not possible in-vitro, key enzymatic pathways involved in pain signaling can be investigated.

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting these enzymes. This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2.

Protocol:

  • Commercial COX inhibitor screening assay kits are widely available and provide a standardized and reliable method. These kits typically provide purified COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a colorimetric or fluorometric probe to detect the prostaglandin product.

  • The general procedure involves incubating the purified enzyme with the test compound (this compound) at various concentrations.

  • The reaction is initiated by adding the substrate.

  • The activity of the enzyme is measured by the rate of product formation, which is detected by the probe.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

  • This allows for the determination of the IC50 of the compound for both COX-1 and COX-2, providing insights into its potency and selectivity.

Data Summary

Assay Parameter Measured Expected Outcome for Bioactive Compound
MTT Assay Cell Viability (IC50)High IC50 (low cytotoxicity)
Griess Assay Nitrite Concentration (IC50)Dose-dependent reduction in nitrite levels
Cytokine Release Assay (ELISA) TNF-α, IL-6 levels (IC50)Dose-dependent reduction in cytokine secretion
COX Inhibition Assay COX-1 and COX-2 activity (IC50)Inhibition of COX activity

Conclusion and Future Directions

The in-vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and potential analgesic-related activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation into its mechanism of action and progression to more complex in-vitro models and eventually in-vivo studies.

References

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83437, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170214, N-(4-Hydroxy-2-methylphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubMed. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Retrieved from [Link]

  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Retrieved from [Link]

  • Semantic Scholar. (2022). EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (2021). A-novel-pipeline-of-2-benzenesulfonamide-N-4-hydroxyphenyl-acetamide-analgesics-that-lack-hepatotoxicity-and-retain-antipyresis.pdf. Retrieved from [Link]

  • PubMed Central. (2013). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • PubMed Central. (2007). A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

Sources

Technical Evaluation of N-(2-hydroxy-4-methylphenyl)acetamide: Efficacy and Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NHMA [1]

Abstract

This Application Note outlines a rigorous experimental framework for the preclinical evaluation of N-(2-hydroxy-4-methylphenyl)acetamide (CAS: 13429-10-2; herein referred to as NHMA ).[1] Structurally analogous to Acetaminophen (Paracetamol) and Metacetamol, NHMA presents a unique pharmacophore (2-acetamido-5-methylphenol) that warrants investigation for analgesic and anti-inflammatory potential.[1] This guide prioritizes a "Fail Early" safety strategy, integrating hepatotoxicity screening alongside efficacy assays to determine if NHMA offers a superior therapeutic index to existing p-aminophenol derivatives.[1]

Compound Characterization & Formulation

Objective: Establish a stable delivery vehicle for in vitro and in vivo administration.

Physicochemical Properties

NHMA is a solid phenolic acetamide.[1] Its lipophilicity (LogP ~1.5-2.0 estimated) suggests moderate membrane permeability but potential aqueous solubility challenges.[1]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Solubility (Predicted) Low in water; Soluble in DMSO, Ethanol
Storage -20°C, Desiccated, Protect from Light
Formulation Protocol

For biological assays, precise solubilization is critical to prevent precipitation, which yields false negatives in efficacy data.[1]

Protocol: Stock Preparation (100 mM)

  • Weigh 16.52 mg of NHMA.[1]

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until clear.

  • QC Step: Centrifuge at 10,000 x g for 5 minutes. Inspect for pellet (precipitate).[1] If clear, proceed.

Protocol: Working Solution (In Vivo)

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.[1]

  • Note: Avoid pure aqueous suspension unless micronized, as bioavailability will be erratic.[1]

In Vitro Safety Screening (The "Fail Early" Gate)

Rationale: The structural homology of NHMA to Paracetamol raises the risk of reactive metabolite formation (similar to NAPQI).[1] Before efficacy testing, we must assess hepatotoxic potential.[1]

Assay: HepG2 Cytotoxicity & GSH Depletion

This dual-readout assay determines if NHMA induces cell death or depletes Glutathione (GSH), a hallmark of bioactivation-mediated toxicity.[1]

Workflow:

  • Cell Line: HepG2 (human hepatocarcinoma) – metabolically active.[1]

  • Seeding: 1x10⁴ cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Expose cells to NHMA (0, 10, 50, 100, 500 µM) for 24 hours.[1]

    • Positive Control: Acetaminophen (10 mM).[1]

    • Negative Control: Vehicle (0.1% DMSO).[1]

  • Readout 1 (Viability): MTT Assay (Absorbance at 570 nm).

  • Readout 2 (Oxidative Stress): GSH-Glo™ Assay (Luminescence).

Success Criteria:

  • Pass: IC₅₀ > 500 µM AND <20% GSH depletion at therapeutic concentrations.[1]

  • Fail: IC₅₀ < 100 µM OR >50% GSH depletion (indicates high reactive intermediate formation).[1]

In Vitro Efficacy: Mechanism of Action

Objective: Determine if NHMA acts via Cyclooxygenase (COX) inhibition, similar to NSAIDs.[1]

Assay: COX-1 vs. COX-2 Inhibition Screening

Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).[1]

Protocol:

  • Reagents: Recombinant ovine COX-1 and human recombinant COX-2.[1]

  • Reaction: Incubate enzyme with Heme and NHMA (10 µM, 100 µM) for 10 min at 25°C.

  • Substrate: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).[1]

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

Data Interpretation:

  • Selective COX-2 Inhibition: Desirable (Anti-inflammatory without gastric damage).[1]

  • Weak/No Inhibition: Suggests mechanism may be central (similar to Paracetamol's action on COX-3/TRPV1) rather than peripheral.[1]

In Vivo Efficacy: Analgesic Evaluation

Ethical Statement: All protocols must adhere to IACUC/local animal welfare guidelines. Subject: Male Swiss Albino Mice (20-25g).

Test 1: Acetic Acid-Induced Writhing (Peripheral Pain)

This test is highly sensitive for p-aminophenol derivatives.[1]

Experimental Groups (n=6/group):

  • Vehicle Control: 10% DMSO/Saline (10 mL/kg, p.o.).[1]

  • Standard: Acetaminophen (100 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.).[1]

  • NHMA Low: 50 mg/kg (p.o.).[1]

  • NHMA High: 100 mg/kg (p.o.).[1]

Procedure:

  • Administer treatments via oral gavage (p.o.) 60 minutes prior to challenge.[1]

  • Inject 0.6% Acetic Acid (10 mL/kg, i.p.) to induce visceral pain.[1]

  • Observation: Immediately place mouse in a transparent chamber.

  • Quantification: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

Calculation:


[1]
Test 2: Hot Plate Test (Central Pain)

Rationale: Differentiates between peripheral anti-inflammatory action and central analgesic effects (spinal/supraspinal).[1]

Procedure:

  • Set hot plate to 55 ± 0.5°C .

  • Screen mice: Select only those with baseline latency of 5–10 seconds.[1]

  • Administer NHMA (100 mg/kg, p.o.).

  • Measure latency to paw lick or jump at 30, 60, and 90 minutes post-dose.[1]

  • Cut-off: 30 seconds (to prevent tissue damage).[1]

Visualizations & Logic Flow

Metabolic Hypothesis & Toxicity Logic

The following diagram illustrates the critical "Safety Gate" logic. We hypothesize that the 2-hydroxy group may alter the metabolic pathway compared to Paracetamol.[1]

MetabolicLogic cluster_legend Hypothesis NHMA NHMA (Parent Compound) CYP CYP450 Metabolism NHMA->CYP Oxidation Reactive Quinone Imine Intermediate? CYP->Reactive Bioactivation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Tox Protein Adducts (Hepatotoxicity) Reactive->Tox GSH Depleted Excretion Mercapturate Excretion (Safe) GSH->Excretion Note If NHMA bypasses reactive intermediate formation, it is safer than Paracetamol.

Figure 1: Postulated metabolic pathway.[1][2][3] The safety of NHMA depends on the balance between GSH conjugation and protein adduct formation.

Experimental Workflow

This flowchart defines the decision matrix for the researcher.

Workflow Start Start: NHMA Synthesis Formulation Solubility Check (DMSO/PEG) Start->Formulation InVitroTox HepG2 Toxicity Screen (MTT + GSH) Formulation->InVitroTox Decision1 Is IC50 > 100µM? InVitroTox->Decision1 Stop STOP: Toxic Candidate Decision1->Stop No InVitroEfficacy COX-1/2 Inhibition Assay Decision1->InVitroEfficacy Yes InVivo Mouse Writhing Test (Analgesia) InVitroEfficacy->InVivo

Figure 2: The "Fail Early" experimental pipeline. Toxicity screening precedes efficacy testing to conserve resources.

References

  • Kaplancikli, Z. A., et al. (2012).[1][4] Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275–280.[1] Link

  • Gómez-Lechón, M. J., et al. (2010).[1][5] Cell-based screening of hepatotoxicity of drugs using HepG2 cells.[1][4] Expert Opinion on Drug Metabolism & Toxicology, 6(4), 471-483.[1] Link

  • OECD Guidelines for the Testing of Chemicals. (2001).[1] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[1] Link[1]

  • PubChem Compound Summary. (2025). This compound (CID 83437).[1][6] Link[1]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959).[1] Acetic acid for analgesic screening.[1][7][8][9] Federation Proceedings, 18, 412.[1] (Seminal reference for Writhing Test).

Sources

Application Notes and Protocols for N-(2-hydroxy-4-methylphenyl)acetamide as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Acetamide derivatives have shown promise in this area, with studies indicating their potential to inhibit fungal growth through various mechanisms. This document provides a comprehensive guide for the investigation of N-(2-hydroxy-4-methylphenyl)acetamide as a potential antifungal agent. While direct antifungal activity of this specific compound is yet to be extensively reported, its structural similarity to other bioactive acetamide derivatives warrants its evaluation. These application notes and protocols are designed to provide researchers with the necessary framework to synthesize, characterize, and evaluate the antifungal efficacy and preliminary safety profile of this compound.

Introduction and Scientific Rationale

This compound belongs to the class of hydroxyphenyl acetamides. The core structure, featuring a hydroxyl group and an acetamide moiety, is significant. Research on similar compounds, such as 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, has demonstrated potent antifungal activities against various fungal pathogens.[1] Molecular docking studies of these related compounds suggest that the succinate dehydrogenase (SDH) enzyme could be a potential target.[1] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an attractive target for antifungal drug development.[2]

The hydroxyl and carbonyl groups of these molecules are believed to be crucial for their fungicidal activity.[1] Therefore, it is hypothesized that this compound may exhibit similar antifungal properties. These application notes will guide the user through the initial steps of validating this hypothesis, from chemical synthesis to in vitro biological evaluation.

Synthesis and Characterization of this compound

A reliable synthesis and thorough characterization are the foundation of any new drug discovery endeavor. The following protocol is adapted from established methods for the acetylation of aminophenols.[3][4]

Synthesis Protocol

Materials:

  • 4-Amino-3-methylphenol

  • Acetic anhydride

  • Acetonitrile

  • Water

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-amino-3-methylphenol in a 1:4 (v/v) mixture of acetonitrile and water.

  • Acidification: Slowly add a slight molar excess of hydrochloric acid to the solution to form the hydrochloride salt of the amine.

  • Cooling: Cool the solution in an ice bath with continuous stirring.

  • Acetylation: While maintaining the cool temperature, add acetic anhydride (approximately 1.2 molar equivalents) dropwise to the stirred solution.

  • Neutralization: Carefully add sodium bicarbonate solution portion-wise to the reaction mixture to neutralize the acid and catalyze the reaction. Monitor the pH to ensure it remains between 5.5 and 6.5.[3]

  • Precipitation: Continue stirring in the ice bath for 1-2 hours. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the purified this compound.

  • Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the compound.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., -OH, -NH, C=O).

    • Mass Spectrometry: To determine the molecular weight.

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure the reproducibility and comparability of results.[5][6][7][8][9] The broth microdilution method is a widely accepted technique.[8]

Broth Microdilution Assay (Adapted from CLSI M27/M60)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for EUCAST method)[7]

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with DMSO)

  • Growth control (medium with fungal inoculum)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial twofold dilutions of the compound in the 96-well plates using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines (typically adjusted to a 0.5 McFarland standard and then further diluted).[9]

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound, as well as to the growth control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified environment.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% for azoles and the test compound, and 100% for amphotericin B) compared to the growth control.[7]

Data Presentation
Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028
Cryptococcus neoformans H99
Aspergillus fumigatus Af293

This table should be populated with experimental data.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the compound to mammalian cells to determine its selectivity. The MTT assay is a standard colorimetric assay for assessing cell viability.[10][11][12]

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is a critical step in drug development. Based on literature for similar compounds, the following pathways are plausible targets.[1]

Potential Fungal Targets
  • Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is an excellent antifungal target as it is absent in mammalian cells.[13][14][15]

  • Ergosterol Biosynthesis: The fungal cell membrane contains ergosterol instead of cholesterol, making the ergosterol biosynthesis pathway a key target for many antifungal drugs.[16][17][18][19]

  • Mitochondrial Respiration: Inhibition of key enzymes in the respiratory chain, such as succinate dehydrogenase (SDH), can disrupt fungal energy production.[2][20]

Experimental Workflow for Mechanism of Action

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation MIC MIC Determination Ergosterol Ergosterol Quantitation Assay MIC->Ergosterol Hypothesis: Membrane Target Sorbitol Sorbitol Protection Assay (Cell Wall Stress) MIC->Sorbitol Hypothesis: Cell Wall Target SDH_activity SDH Activity Assay MIC->SDH_activity Hypothesis: Mitochondrial Target Cytotoxicity Cytotoxicity Assay (IC50) Selectivity Selectivity Cytotoxicity->Selectivity Calculate Selectivity Index (IC50 / MIC)

Sources

How to dissolve N-(2-hydroxy-4-methylphenyl)acetamide for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Stability Protocols for N-(2-hydroxy-4-methylphenyl)acetamide

Introduction & Chemical Context

This compound (CAS 13429-10-2), also known as 2-acetamido-5-methylphenol, presents specific solubilization challenges distinct from its para-isomer (Paracetamol/Acetaminophen). While often used as a synthetic intermediate or impurity standard in pharmaceutical profiling, its physicochemical behavior is dominated by the ortho positioning of the hydroxyl and acetamide groups.

The Solubility Challenge: Unlike para-substituted acetanilides, the ortho arrangement in this molecule facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the amide carbonyl. This "locks" the polar groups, significantly reducing the molecule's ability to hydrogen bond with water molecules, thereby increasing its lipophilicity and reducing aqueous solubility.

This guide provides a standardized protocol to dissolve this compound for biological assays (e.g., cell culture, enzymatic inhibition) and analytical chemistry (HPLC/LC-MS), ensuring homogeneity and preventing "crash-out" precipitation.[1]

Physicochemical Profile

Understanding the fundamental properties is the first step to successful formulation.[1]

PropertyDataRelevance to Solubilization
CAS Number 13429-10-2Unique Identifier for sourcing/verification.
Molecular Weight 165.19 g/mol Required for Molarity (M) calculations.[1][2]
Physical State Solid (Crystalline Needles)Requires mechanical disruption (vortex/sonication).[1][2]
Predicted LogP ~1.7 - 2.1Moderately lipophilic; requires organic co-solvents.[1][2]
pKa (Phenol) ~9.5 - 10.0Weakly acidic; solubility increases at pH > 10 (not physiological).[1][2]
Key Feature Intramolecular H-BondReduces water solubility compared to para-isomers.[1][2]

Solvent Selection Strategy

The choice of solvent must balance solubility power with experimental compatibility.[1]

  • Dimethyl Sulfoxide (DMSO): Recommended. The high dielectric constant and ability to disrupt intramolecular H-bonds make DMSO the ideal solvent for high-concentration stocks (up to 100 mM).[1]

  • Ethanol (EtOH): Secondary Choice. Good solubility, but high volatility leads to concentration shifts over time.[1] Suitable for rapid evaporation protocols.[1]

  • Aqueous Buffers (PBS/Water): Poor. Direct addition of solid to water will result in suspension, not solution.[1] Only use for final dilution steps.

Decision Matrix: Solvent Selection

SolventStrategy Compound Solid this compound AppType Select Application Type Compound->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro Analytic Analytical Chem (HPLC/LC-MS) AppType->Analytic QC/Quant DMSO_Stock Primary Stock: DMSO (Target: 50-100 mM) BioAssay->DMSO_Stock High Solvency MeOH_Stock Primary Stock: Methanol (Target: 1 mg/mL) Analytic->MeOH_Stock Volatility Required Dilution Step-Wise Dilution (Max 0.5% DMSO final) DMSO_Stock->Dilution Aqueous Media

Caption: Solvent selection workflow based on downstream application requirements.

Protocol 1: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable, homogeneous master stock solution.

Materials:

  • This compound (Solid).[1][3][4]

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

Procedure:

  • Calculation: To prepare 1 mL of 50 mM stock :

    • Mass required =

      
      .[1]
      
  • Weighing: Weigh ~8.3 mg of the solid into a tared amber vial. Record exact mass for precise concentration adjustment.

  • Solvent Addition: Add the calculated volume of DMSO to reach exactly 50 mM.

    • Formula:

      
      .[1]
      
  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold vial against a light source. The solution must be crystal-clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Dilution (Preventing Precipitation)

The Trap: Direct injection of high-concentration DMSO stock into cell culture media often causes the compound to precipitate immediately due to the "solvent shock" and low aqueous solubility.[1]

The Solution: Use an Intermediate Dilution Step .[1]

Workflow:

  • Goal: Final Assay Concentration: 50 µM (in 1% DMSO).

  • Step A (Intermediate): Dilute the 50 mM Stock 1:10 into pure DMSO or Ethanol first, or create a 10x working solution in a surfactant-containing buffer if permissible.[1]

    • Better Approach: Prepare a 5 mM working stock in DMSO.

  • Step B (Final): Dilute the 5 mM stock 1:100 into the pre-warmed culture medium (37°C) while vortexing the medium.

    • Final Conc: 50 µM.[1][5]

    • Final DMSO: 1% (Generally tolerated by most cell lines; check controls).

Visualizing the Serial Dilution Logic

DilutionProtocol MasterStock Master Stock 50 mM (100% DMSO) InterStock Working Stock 500 µM (10% DMSO/PBS) MasterStock->InterStock 1:100 Dilution (Slow Addition) FinalMedia Assay Well 50 µM (<1% DMSO) MasterStock->FinalMedia Direct Addition InterStock->FinalMedia 1:10 Dilution (Into Media) Precipitation RISK: Precipitation FinalMedia->Precipitation If Direct

Caption: Step-down dilution strategy to maintain solubility in aqueous environments.

Stability & Storage (The "Trustworthiness" Pillar)

Phenolic compounds are prone to oxidation, turning solutions yellow/brown over time (quinone formation).[1]

  • Oxidation: The hydroxyl group at the ortho position is reactive.[1]

    • Mitigation: Purge stock solutions with Nitrogen or Argon gas before sealing.

  • Light Sensitivity:

    • Mitigation: Always use amber vials or wrap clear tubes in aluminum foil.

  • Temperature:

    • Solid: Stable at Room Temperature (RT) if desiccated.[1]

    • DMSO Stock: Stable at -20°C for 3 months.

    • Aqueous Dilution: Prepare fresh. Do not store.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 83437, this compound.[1] Retrieved January 31, 2026 from [Link]

    • Source for CAS, MW, and structural confirm
  • Source for physical st
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][6] Bulletin 102.[1]

    • General reference for DMSO solvency of phenolic amides.

Sources

N-(2-hydroxy-4-methylphenyl)acetamide in vivo administration routes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: In Vivo Administration of N-(2-hydroxy-4-methylphenyl)acetamide

Part 1: Executive Summary & Scientific Context

This compound (CAS: 13429-10-2), also known as 2-acetamido-5-methylphenol or 2'-hydroxy-p-acetotoluidide , is a critical Phase I metabolite of the industrial chemical p-toluidine and the pharmaceutical intermediate 4-methylacetanilide. Structurally, it is an isomer of methylated acetaminophen (paracetamol), distinguished by the ortho-positioning of the hydroxyl group relative to the acetamido moiety.

Why This Compound Matters: In toxicological research, this compound serves as a vital probe for understanding the metabolic divergence between bioactivation (toxicity) and detoxification. While N-hydroxylation of arylamines typically drives methemoglobinemia, ring hydroxylation (forming this compound) is generally considered a detoxification pathway. However, ortho-aminophenol derivatives possess distinct nephrotoxic potential compared to their para-substituted counterparts.

Key Applications:

  • Metabolic Stability Profiling: Assessing the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in vivo.

  • Comparative Toxicology: Evaluating hepatotoxicity and nephrotoxicity relative to acetaminophen and p-toluidine.

  • Biomarker Development: Validating urinary metabolites for exposure to methylated arylamines.

Part 2: Physicochemical Properties & Formulation Strategy

Successful in vivo delivery requires overcoming the compound's moderate lipophilicity and poor water solubility.

Table 1: Physicochemical Profile

Property Value Implication for Formulation
Molecular Weight 165.19 g/mol Rapid systemic clearance expected.
LogP (Octanol/Water) ~1.4 Moderately lipophilic; requires co-solvents or suspension.
pKa (Phenolic OH) ~9.5 Non-ionized at physiological pH (7.4).
Solubility (Water) Low (<1 mg/mL) Unsuitable for pure saline/PBS formulation.

| Solubility (DMSO/EtOH) | High (>50 mg/mL) | Ideal for stock solution preparation. |

Formulation Protocols

Option A: Solution for Intraperitoneal (IP) or Intravenous (IV) Injection Best for Pharmacokinetics (PK) and rapid bioavailability.

  • Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.

  • Preparation:

    • Dissolve 100 mg of compound in 0.5 mL DMSO (vortex until clear).

    • Add 4.0 mL PEG 400 and vortex.

    • Slowly add 5.5 mL sterile saline (0.9% NaCl) while stirring.

    • Final Concentration: 10 mg/mL.

    • Stability: Use within 4 hours; precipitation may occur upon standing.

Option B: Suspension for Oral Gavage (PO) Best for Toxicology and Environmental Exposure models.

  • Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Weigh required amount of micronized powder.

    • Add a small volume of vehicle to create a paste (levigation).

    • Gradually add remaining vehicle while mixing to form a uniform suspension.

    • Homogeneity: Stir continuously during dosing.

Part 3: In Vivo Administration Protocols

Protocol 1: Single-Dose Toxicity Assessment (Mouse Model)

Objective: Determine acute hepatotoxic and nephrotoxic potential.

1. Pre-Study Preparation:

  • Animals: C57BL/6J mice (Male, 8-10 weeks, 20-25g).

  • Fasting: Fast mice for 12 hours prior to dosing (water ad libitum) to deplete glutathione reserves, mimicking standard acetaminophen toxicity protocols.

2. Dosing Regimen:

  • Route: Intraperitoneal (IP).

  • Dose Groups:

    • Vehicle Control (n=5).

    • Low Dose: 100 mg/kg (n=5).

    • High Dose: 300 mg/kg (n=5) [Limit dose based on p-toluidine LD50].

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

3. Sample Collection (Time-Course):

  • 0.5, 1, 2, 4, 8, 24 hours post-dose: Collect tail vein blood (20 µL) for PK analysis.

  • 24 hours post-dose: Terminal sacrifice.

    • Blood: Cardiac puncture for Serum ALT, AST, BUN, Creatinine.

    • Tissue: Harvest Liver and Kidney.[1] Fix in 10% neutral buffered formalin for histology.

4. Endpoint Analysis:

  • Hepatotoxicity: Serum ALT > 3x baseline indicates significant injury.

  • Nephrotoxicity: Elevated BUN/Creatinine + tubular necrosis in histology.

  • Methemoglobin: Check blood color (chocolate brown indicates MetHb) and measure %MetHb if possible.

Protocol 2: Metabolic Fate Profiling

Objective: Identify Phase II conjugates (Glucuronide vs. Sulfate).

1. Metabolic Cage Setup:

  • Place rats (Sprague-Dawley, 250g) in individual metabolic cages.

  • Administer 50 mg/kg (PO) via oral gavage.

2. Urine/Feces Collection:

  • Collect fractions at 0-4h, 4-8h, 8-12h, and 12-24h over dry ice.

3. Bioanalysis (LC-MS/MS):

  • Target Analytes: Parent compound, O-glucuronide, O-sulfate.

  • Sample Prep: Dilute urine 1:10 with water; centrifuge; inject.

Part 4: Mechanism of Action & Pathway Visualization

The following diagram illustrates the metabolic context of this compound, highlighting its origin from p-toluidine and its divergence into Phase II conjugation or potential bioactivation.

MetabolicPathway cluster_legend Pathway Legend pToluidine p-Toluidine (Parent Toxicant) Methylacetanilide 4-Methylacetanilide (Intermediate) pToluidine->Methylacetanilide N-Acetylation (NAT1/2) TargetCompound This compound (Target Metabolite) Methylacetanilide->TargetCompound Ring Hydroxylation (CYP450) Glucuronide O-Glucuronide Conjugate (Excretion) TargetCompound->Glucuronide UGT Sulfate O-Sulfate Conjugate (Excretion) TargetCompound->Sulfate SULT QuinoneImine Quinone Imine? (Potential Toxicity) TargetCompound->QuinoneImine Oxidation (CYP2E1?) key Red: Toxic/Parent | Blue: Target Analyte | Green: Detoxification

Caption: Metabolic pathway showing the formation of this compound from p-toluidine and its subsequent Phase II detoxification routes.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound is a skin and eye irritant (H315, H319).[2][3] As a metabolite of a suspected carcinogen (p-toluidine), it should be handled with Level 2 containment .

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood to avoid inhalation.

  • Waste Disposal: All biological fluids (urine/blood) from dosed animals must be treated as hazardous chemical waste due to the potential presence of parent aromatic amines.

References

  • National Toxicology Program (NTP). (1992).[2][4] Toxicology and Carcinogenesis Studies of p-Toluidine Hydrochloride. NTP Technical Report Series. Link

  • PubChem. (2025). Compound Summary: this compound (CID 83437).[3] National Center for Biotechnology Information. Link

  • U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for 3-Chloro-p-toluidine hydrochloride. (Demonstrates metabolic parallels in avian species). Link

  • OECD SIDS. (2004). SIDS Initial Assessment Report: p-Toluidine. UNEP Publications. (Details the metabolic pathways of methylacetanilides). Link

  • Thermo Scientific Chemicals. (2024). Safety Data Sheet: this compound. Link

Sources

Application Notes and Protocols for the Purification of Acetamide Compounds via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Crystalline Purity

In the realm of pharmaceutical and chemical synthesis, the isolation of a pure solid compound from a mixture is a cornerstone technique. Among the arsenal of purification methods, recrystallization stands out for its efficacy and elegance in purifying solid organic compounds.[1][2] This application note provides a comprehensive guide to the principles and a detailed protocol for the recrystallization of acetamide and its derivatives, compounds of significant interest in various industrial and research applications.[3][4] We will delve into the theoretical underpinnings of this powerful technique, offering not just a set of instructions, but a deeper understanding of the physicochemical phenomena at play.

The core principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2][5][6] An ideal solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[1][2] Conversely, impurities present in the crude solid should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.[2] This disparity in solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solution (mother liquor) or removed via filtration.[7][8]

I. Foundational Principles: A Deeper Dive into Recrystallization Mechanics

Successful recrystallization is more than a mere procedural execution; it is an application of fundamental chemical principles. Understanding these principles empowers the researcher to troubleshoot and adapt the protocol for various acetamide derivatives and other crystalline solids.

A. The Critical Role of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2][6] An ideal solvent should exhibit the following characteristics:

  • Significant Positive Temperature Coefficient of Solubility: The solvent must dissolve the acetamide compound to a much greater extent at higher temperatures than at lower temperatures.[1][2] This ensures a high recovery of the purified solid upon cooling.

  • Differential Solubility of Impurities: Impurities should either be very soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[2][6]

  • Chemical Inertness: The solvent must not react with the acetamide compound.[1][2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1][9]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and affordable.[6][9]

Acetamide itself is a polar molecule, soluble in water and other polar solvents like ethanol.[3][4][10] For many acetamide derivatives, a trial-and-error approach with a range of solvents of varying polarities is often necessary.

B. The Concept of Supersaturation and Crystal Nucleation

As a hot, saturated solution of an acetamide compound cools, the solubility of the compound decreases.[11] The solution eventually becomes supersaturated, a metastable state where the concentration of the solute exceeds its equilibrium solubility at that temperature.[12][13] This is the driving force for crystallization. Crystal formation begins with nucleation, the initial formation of a small, stable crystalline entity. This can occur spontaneously or can be induced by methods such as:

  • Seeding: Introducing a small crystal of the pure compound provides a template for further crystal growth.[14][15][16]

  • Scratching: Scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[14][16]

Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[8]

II. Experimental Protocol: A Step-by-Step Guide to Purifying Acetamide

This protocol provides a detailed workflow for the recrystallization of a generic acetamide compound. Researchers should optimize the solvent and specific parameters based on the properties of their particular compound.

A. Materials and Equipment
  • Crude acetamide compound

  • Erlenmeyer flasks (at least two)

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Selected recrystallization solvent(s)

  • Boiling chips

  • Ice bath

B. Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude acetamide and minimal hot solvent to Erlenmeyer flask B 2. Heat to boiling with stirring A->B C 3. Hot gravity filtration (if insoluble impurities present) B->C D 4. Cool filtrate slowly to room temperature C->D E 5. Further cool in an ice bath D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with ice-cold solvent F->G H 8. Dry purified crystals G->H I Pure Acetamide Crystals H->I

Caption: A streamlined workflow for the recrystallization of acetamide compounds.

C. Detailed Procedural Steps
  • Solvent Selection: Begin by determining the most suitable solvent. This can be done by testing the solubility of a small amount of the crude acetamide in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.[2]

  • Dissolution: Place the crude acetamide compound in an Erlenmeyer flask. Add a few boiling chips to ensure smooth boiling. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the acetamide to just dissolve the solid completely.[6][17] It is crucial to use the minimum amount of solvent to maximize the yield of recrystallized product.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present (visible solid particles in the hot solution), a hot gravity filtration is required to remove them.[19] This step must be performed quickly to prevent premature crystallization of the acetamide in the funnel.[20]

    • Pre-heat a stemless or short-stemmed funnel by placing it over a flask containing a small amount of boiling solvent.

    • Place a fluted filter paper in the hot funnel.

    • Pour the hot acetamide solution through the filter paper into a clean Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution after removing it from the heat source. Swirl the flask and then perform a hot gravity filtration as described above to remove the charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[21] Do not disturb the flask during this cooling period. Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.[1]

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, the solution may be supersaturated.[14] Crystallization can be induced by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.[16]

    • Adding a "seed" crystal of the pure acetamide compound.[15][16]

  • Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[7][22] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1][7] It is important to use cold solvent to minimize the loss of the purified product.[17]

  • Drying: Dry the crystals by leaving them in the Buchner funnel with the vacuum on for a period of time.[1] The crystals can then be transferred to a watch glass to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.

III. Data Presentation: Solvent Selection for Acetamide

The following table summarizes the solubility of acetamide in various common laboratory solvents, providing a starting point for solvent selection in the recrystallization of acetamide and its derivatives.

SolventFormulaBoiling Point (°C)PolarityAcetamide SolubilityReference(s)
WaterH₂O100HighVery Soluble[3][4]
EthanolC₂H₅OH78HighSoluble[3][10]
MethanolCH₃OH65HighSoluble[4][10]
AcetoneC₃H₆O56MediumSoluble[23]
Ethyl AcetateC₄H₈O₂77MediumSparingly Soluble[24]
ChloroformCHCl₃61LowSoluble[3][25]
BenzeneC₆H₆80LowSoluble (hot)[3][25]
Diethyl Ether(C₂H₅)₂O35LowSlightly Soluble[10]

IV. Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Try to induce crystallization by scratching the flask or adding a seed crystal.- Cool the solution in an ice-salt bath.[26][27]
"Oiling out" of the compound - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a highly supersaturated solution.- Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again slowly.- Choose a solvent with a lower boiling point.[26][27]
Low recovery of purified product - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold.- Ensure the funnel is properly pre-heated during hot filtration.[27]
Colored crystals obtained - Colored impurities were not completely removed.- Repeat the recrystallization, incorporating a decolorizing charcoal step.

V. Conclusion: Achieving Purity through a Meticulous Approach

Recrystallization is a powerful and versatile technique for the purification of acetamide compounds and other solid organic materials. A thorough understanding of the underlying principles of solubility and crystallization, coupled with a meticulous experimental approach, is paramount to achieving high purity and yield. This application note serves as a comprehensive guide for researchers and professionals in the field, providing both the theoretical foundation and the practical steps necessary for successful recrystallization.

VI. References

  • How to induce crystallization in a supersaturated solution - Quora. (2018, May 7). Retrieved from [Link]

  • Acetamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Acetamide | Solubility of Things. (n.d.). Retrieved from [Link]

  • Acetamide - Sciencemadness Wiki. (2020, February 29). Retrieved from [Link]

  • ACETAMIDE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. - Proprep. (n.d.). Retrieved from [Link]

  • How can we cause recrystallization of a supersaturated solution? | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Acetamide | CH3CONH2 | CID 178 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • How to separate crystals from a solution after recrystallization - Quora. (2018, May 7). Retrieved from [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from [Link]

  • 2.5: Hot Filtration - Chemistry LibreTexts. (2021, August 20). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 6). Retrieved from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Crystallization in highly supersaturated, agitated sucrose solutions - AIP Publishing. (2023, June 27). Retrieved from [Link]

  • Crystallization from a Supersaturated Solution - Department of Chemistry and Chemical Biology. (n.d.). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Purification of Acetamide - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • What is the mechanism of Acetamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved from [Link]

  • Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 6.6D: Troubleshooting - Chemistry LibreTexts. (2024, August 16). Retrieved from [Link]

  • Need help with recrystallisation I have trouble with : r/chemistry - Reddit. (2021, July 28). Retrieved from [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of N-(2-hydroxy-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of N-(2-hydroxy-4-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data acquisition, and spectral interpretation to ensure the unambiguous identification and purity assessment of the title compound.

Introduction

This compound is a substituted acetanilide derivative with significant potential in various chemical syntheses. Its structural similarity to compounds like paracetamol suggests its utility in the development of novel analgesic and anti-inflammatory agents. Furthermore, it is employed in the synthesis of UV absorbers.[1] Given its importance, rigorous structural confirmation and purity assessment are paramount. This document outlines the application of key spectroscopic techniques to achieve a thorough characterization of this molecule.

The molecular structure of this compound is presented in Figure 1.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2][3] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Expected Results and Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are detailed in Table 1.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Phenolic -OH~9.0-10.0Singlet (broad)1H
Amide -NH~8.0-9.0Singlet (broad)1H
Aromatic H (position 6)~7.5-7.8Doublet1H
Aromatic H (position 5)~6.7-6.9Doublet of doublets1H
Aromatic H (position 3)~6.6-6.8Singlet or narrow doublet1H
Phenyl Methyl -CH₃~2.2-2.4Singlet3H
Acetyl -CH₃~2.0-2.2Singlet3H

Note: Chemical shifts are predictions based on the analysis of similar structures and may vary depending on the solvent and concentration.

The broad singlets for the -OH and -NH protons are due to chemical exchange and hydrogen bonding. The aromatic protons will exhibit splitting patterns (coupling) based on their neighboring protons.

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of the deuterated solvent.[2]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the FID similarly to the ¹H NMR spectrum.

Expected Results and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The predicted chemical shifts are presented in Table 2. The use of Density Functional Theory (DFT) can aid in the accurate prediction of these shifts.[5][6]

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl C=O~168-172
Aromatic C-OH (C2)~150-155
Aromatic C-NH (C1)~135-140
Aromatic C-CH₃ (C4)~130-135
Aromatic CH (C6)~120-125
Aromatic CH (C5)~115-120
Aromatic CH (C3)~110-115
Acetyl -CH₃~23-26
Phenyl Methyl -CH₃~20-22

Note: These are estimated chemical shifts and can be influenced by the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[7][8][9]

  • ATR-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[9]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Results and Interpretation:

The FTIR spectrum will display absorption bands characteristic of the functional groups in this compound. Key expected vibrational frequencies are listed in Table 3. A broad absorption band between 3250 and 3650 cm⁻¹ is indicative of hydrogen bonding.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (phenolic)3200-3400Broad, Strong
N-H stretch (amide)3100-3300Broad, Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (amide I)1650-1680Strong
N-H bend (amide II)1510-1550Medium
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (phenolic)1200-1260Strong
C-N stretch (amide)1180-1220Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[10]

  • Direct Infusion ESI-MS: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source.[11] This method is suitable for a wide range of compounds including small organic molecules.[11]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Expected Results and Interpretation:

The mass spectrum should display a prominent molecular ion peak. The fragmentation pattern can provide valuable structural information.

  • Molecular Ion: The expected molecular weight of this compound (C₉H₁₁NO₂) is approximately 165.19 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 166.08 is expected.

  • Fragmentation: Key fragmentation pathways for acetanilides often involve cleavage of the amide bond.[12][13] Expected fragment ions are listed in Table 4.

m/z Proposed Fragment Notes
166.08[M+H]⁺Protonated molecular ion
124.07[M+H - CH₂CO]⁺Loss of a ketene molecule
107.05[M+H - CH₃CONH]⁺Cleavage of the N-C(aryl) bond
95.05[C₆H₅O]⁺Loss of the acetamido group and a methyl group
43.02[CH₃CO]⁺Acetyl cation

The experimental workflow for the comprehensive spectroscopic characterization is summarized in the following diagram:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Solid Sample (ATR) Sample->FTIR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep UVVis_Prep Dilute in Ethanol/Methanol Sample->UVVis_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry (ESI-MS) MS_Prep->MS UVVis UV-Vis Spectroscopy UVVis_Prep->UVVis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data UVVis_Data λmax, Molar Absorptivity UVVis->UVVis_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion UVVis_Data->Conclusion

Diagram 1. Experimental workflow for spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions of known concentrations.[14]

  • Data Acquisition: Record the UV-Vis spectrum of each dilution over a range of 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If desired, a Beer-Lambert plot can be constructed to determine the molar absorptivity (ε).

Expected Results and Interpretation:

As a phenolic compound and a substituted acetanilide, this compound is expected to exhibit characteristic UV absorptions.[15][16] The spectrum will likely show two main absorption bands:

  • π → π* transitions of the aromatic ring, typically observed between 200-280 nm.

  • n → π* transitions associated with the carbonyl group and non-bonding electrons on the oxygen and nitrogen atoms, which may appear as a shoulder or a weaker band at longer wavelengths (>280 nm).

The λmax is expected to be in the range of 240-280 nm, with a possible shoulder at a longer wavelength.

Conclusion

The combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and comprehensive toolkit for the structural elucidation and purity verification of this compound. The protocols and expected spectral data presented in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of this important chemical intermediate. By following these methodologies, a high degree of confidence in the identity and quality of the compound can be achieved.

References

  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • MySkinRecipes. This compound. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Direct Infusion. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • ResearchGate. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of acetanilides. [Link]

  • AIP Publishing. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. [Link]

Sources

Application Note: Anti-Inflammatory Profiling of N-(2-hydroxy-4-methylphenyl)acetamide

[1]

Executive Summary & Compound Rationale

This compound is a derivative of 2-amino-5-methylphenol.[1][2] Structurally, it possesses the N-acetyl group characteristic of paracetamol (acetaminophen) and the ortho-hydroxyl group characteristic of salicylates.

Research into its structural homolog, NA-2 (N-(2-hydroxyphenyl)acetamide) , has demonstrated significant anti-arthritic and anti-inflammatory properties via the downregulation of IL-1


34
  • Upstream Inhibition: Assessing the suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6) and nitric oxide (NO).
    
  • Enzymatic Blockade: Determining selectivity for COX-2 vs. COX-1 to predict gastrointestinal safety profiles.

Compound Properties & Handling
PropertySpecificationApplication Note
Molecular Weight 165.19 g/mol Suitable for cell membrane permeability.
Solubility DMSO (primary), EthanolCritical: Prepare stock at 100 mM in DMSO. Final culture concentration of DMSO must be < 0.1% to avoid cytotoxicity.
Stability Phenolic oxidation riskProtect stock solutions from light. Fresh preparation recommended for ROS assays.

Mechanistic Pathway & Hypothesis

The anti-inflammatory activity is hypothesized to occur via the inhibition of the NF-

Figure 1: Hypothesized Mechanism of Action

GLPSLPS / StimulusTLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKNFkB_CytoNF-kB (Inactive)IKK->NFkB_CytoPhosphorylationNFkB_NucNF-kB (Active)NFkB_Cyto->NFkB_NucTranslocationDNATarget Genes(iNOS, COX-2, TNF-a)NFkB_Nuc->DNATranscriptionNONitric Oxide (NO)DNA->NOPGE2Prostaglandin E2DNA->PGE2DrugThis compoundDrug->NFkB_Nuc Suppression (Proposed)Drug->PGE2 COX Inhibition

Caption: Proposed pathway showing dual intervention points: suppression of NF-kB translocation and direct enzymatic inhibition of Prostaglandin E2 synthesis.

Protocol A: Nitric Oxide & Cytokine Suppression Assay

Model: LPS-stimulated RAW 264.7 Macrophage Cells. Rationale: This is the industry-standard screening method. LPS induces an inflammatory state; effective compounds will reduce Nitric Oxide (NO) and cytokine release without killing the cells.

Materials
  • RAW 264.7 murine macrophages (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • MTT or CCK-8 Cell Viability Kit.

  • ELISA kits for TNF-

    
     and IL-6.
    
Experimental Workflow
Step 1: Cell Seeding[5]
  • Culture RAW 264.7 cells in DMEM + 10% FBS.

  • Seed cells in 96-well plates at a density of 1

    
     10
    
    
    cells/well
    .
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Compound Treatment & Induction
  • Pre-treatment: Replace medium with fresh serum-free medium containing the test compound at varying concentrations (e.g., 1, 10, 50, 100

    
    M). Include a Vehicle Control  (0.1% DMSO) and a Positive Control  (Dexamethasone 1 
    
    
    M or Indomethacin).
  • Incubate for 1 hour prior to stimulation.

  • Induction: Add LPS (final concentration 1

    
    g/mL ) to all wells except the "Basal Control."
    
  • Incubate for 24 hours .

Step 3: Analysis (Supernatant & Cell Viability)
  • Nitric Oxide (NO): Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    L Griess Reagent. Incubate 10 mins at RT. Measure Absorbance at 540 nm .
  • Cytokines: Use remaining supernatant for TNF-

    
    /IL-6 ELISA according to manufacturer instructions.
    
  • Viability (Crucial Check): Add MTT reagent to the original cell plate (cells remaining after supernatant removal). Incubate 4 hours, dissolve formazan in DMSO, and read at 570 nm.

    • Note: If cell viability drops below 80% compared to control, the reduction in NO/Cytokines is likely due to toxicity , not anti-inflammatory activity.

Figure 2: Experimental Workflow Diagram

Workflowcluster_0Preparationcluster_1Cell Culture (24h)cluster_2ReadoutsStockCompound Stock(100mM DMSO)DilutionSerial Dilution(1-100 µM)Stock->DilutionSeedSeed RAW 264.796-well plateTreatAdd Compound+ LPS (1 µg/mL)Seed->TreatSupernatantSupernatantTreat->SupernatantCellsAdherent CellsTreat->CellsGriessGriess Assay(NO Levels)Supernatant->GriessELISAELISA(TNF-a, IL-6)Supernatant->ELISAMTTMTT Assay(Viability)Cells->MTT

Caption: Integrated workflow ensuring cytotoxicity is ruled out (MTT) before confirming anti-inflammatory hits (Griess/ELISA).

Protocol B: COX-1 vs. COX-2 Selectivity (Enzymatic)

Rationale: Traditional NSAIDs often cause gastric ulcers by inhibiting COX-1. Acetamide derivatives (like Paracetamol) often show weak peripheral COX inhibition but potential selectivity. This assay defines the safety profile.

Methodology

Use a commercial COX Fluorescent Inhibitor Screening Assay Kit .

  • Enzyme Prep: Prepare reaction wells containing COX-1 (ovine) and COX-2 (human recombinant).

  • Incubation: Add this compound (0.1 - 100

    
    M) to enzymes. Incubate for 10 mins at 37°C.
    
  • Reaction: Add Arachidonic Acid (substrate) and the fluorometric probe (ADHP).

  • Measurement: Peroxidase activity (from PGG2 reduction) converts the probe to Resorufin. Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    
    
    Calculate IC
    
    
    for both isoforms. A high ratio of IC
    
    
    (COX-1) / IC
    
    
    (COX-2) indicates a favorable, COX-2 selective profile.

Data Interpretation & Validation Standards

To ensure Scientific Integrity , results must meet these criteria:

ParameterValidation CriteriaTroubleshooting
Cell Viability > 80% relative to controlIf <80%, lower concentration. Do not report cytokine reduction as "activity."
NO Inhibition Dose-dependent reductionIf no reduction but cytokines drop, check iNOS protein expression (Western Blot).
Reproducibility CV < 15% across triplicatesPhenolic compounds can oxidize; ensure fresh stock preparation.
Interference No direct reaction with GriessRun a "Compound + Griess" blank (no cells) to check for false positives.

References

  • Vertex AI Search. (2025). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. PMC - PubMed Central. 6

  • Vertex AI Search. (2025). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.[4][7] PubMed.[8] 7

  • Vertex AI Search. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. 5[3]

  • Vertex AI Search. (2025).[9] this compound | C9H11NO2 | CID 83437.[1][2] PubChem.[2][8] 2

  • Vertex AI Search. (2025). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Link

Pharmacokinetic studies of N-(2-hydroxy-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Pharmacokinetic & Bioanalytical Profiling of N-(2-hydroxy-4-methylphenyl)acetamide

Introduction & Compound Significance

This compound (CAS: 13429-10-2), also known as 2-acetamido-5-methylphenol, is a structural isomer of the widely used analgesic Acetaminophen (Paracetamol).[1][2] While Acetaminophen possesses a para-hydroxy group relative to the acetamide, this compound features an ortho-hydroxy group and a para-methyl substitution.[2]

Research into this class of compounds is critical for two primary reasons:

  • Toxicological Comparison: To understand structure-activity relationships (SAR) regarding hepatotoxicity.[2] The specific substitution pattern may alter the formation of reactive quinone imine metabolites (analogous to NAPQI) or change the reliance on glutathione detoxification.

  • Metabolic Profiling: As a derivative of 2-amino-5-methylphenol, it serves as a model for understanding the metabolism of methylated acetanilides found in dye intermediates and potential pharmaceutical impurities.[2]

This guide outlines a rigorous workflow for characterizing the pharmacokinetics (PK) of this compound, prioritizing data integrity and regulatory alignment (FDA Bioanalytical Method Validation Guidance, 2018).

Physicochemical Profile & Solubility Strategy

Before initiating PK studies, the formulation strategy must address the compound's lipophilicity.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2][3]
  • Molecular Weight: 165.19 g/mol [1][2][4]

  • Predicted LogP: ~1.2 (Moderately lipophilic)[2]

  • pKa: ~9.5 (Phenolic hydroxyl)[2]

Formulation Protocol for IV/PO Dosing: Due to the phenolic moiety, the compound exhibits limited solubility in pure water.

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.[2]

  • Preparation: Dissolve the compound in DMSO first (vortex/sonicate), add PEG400, and slowly add Saline with continuous stirring to prevent precipitation.

  • Target Concentration: 1 mg/mL for IV (2 mg/kg dose); 5 mg/mL for PO (10 mg/kg dose).[2]

Bioanalytical Method Development (LC-MS/MS)

Reliable quantification in plasma is the cornerstone of any PK study. We utilize a UHPLC-MS/MS approach using Multiple Reaction Monitoring (MRM).[2]

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (ESI+).[2][5] While phenols often ionize in negative mode, the acetamide nitrogen facilitates protonation

    
    , often yielding better sensitivity and linearity for this class.
    
  • Precursor Ion:

    
     166.2 
    
    
    
    [2]
  • Product Ions:

    • Quantifier:

      
       124.1 (Loss of ketene group, 
      
      
      
      , characteristic of acetamides).[2]
    • Qualifier:

      
       106.1 (Subsequent loss of water).[2]
      
  • Internal Standard (IS): Acetaminophen-D4 (structural analog) or Phenacetin.[2]

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][6][7]

  • Mobile Phase B: Acetonitrile.[2][7][8]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

Sample Preparation Workflow (Protein Precipitation)

The following diagram illustrates the validated extraction protocol designed to minimize matrix effects while maximizing recovery.

BioanalyticalWorkflow Sample Plasma Sample (20 µL) IS_Add Add Internal Std (Acetaminophen-D4) Sample->IS_Add PPT Protein Precipitation (Add 100 µL ACN) IS_Add->PPT Vortex Vortex (2 min) Centrifuge (4000g, 10 min) PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Injection LC-MS/MS Injection (5 µL) Dilution->Injection

Figure 1: High-throughput protein precipitation (PPT) workflow for plasma sample preparation.[2]

In Vitro Metabolic Stability Protocol

Before in vivo dosing, determine the intrinsic clearance (


) to predict hepatic first-pass effects.[2] This compound contains a phenol (Phase II target) and an amide (hydrolysis target).[2]

Experimental Design:

  • System: Pooled Rat Liver Microsomes (RLM) and Cytosol (to check for cytosolic amidases).[2]

  • Concentration: 1 µM test compound.

  • Cofactors:

    • Phase I: NADPH (for CYP450 oxidation).[2]

    • Phase II: UDPGA (for UGT glucuronidation) + Alamethicin (pore-forming agent).[2]

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Termination: Ice-cold Acetonitrile containing IS.

Mechanistic Insight: If rapid disappearance is observed with UDPGA but not NADPH, the compound undergoes direct Phase II conjugation (Glucuronidation) on the 2-hydroxy group, bypassing Phase I oxidation.

In Vivo Pharmacokinetic Study (Rat)

This protocol is designed to calculate Bioavailability (


) and Clearance (

).[2]
Animal Model
  • Species: Sprague-Dawley Rats (Male, 250-300g).[2]

  • Fasting: Overnight fasting (12h) prior to PO dosing; food returned 4h post-dose. Water ad libitum.

  • Groups:

    • Group A: IV Bolus (Tail Vein), 2 mg/kg (

      
      ).[2]
      
    • Group B: Oral Gavage (PO), 10 mg/kg (

      
      ).[2]
      
Sampling Schedule

Accurate characterization of the


 and elimination phase is vital.[2]
  • IV Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • PO Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Blood Collection: 0.2 mL via jugular vein cannulation or tail nick into K

    
    EDTA tubes.[2]
    
  • Processing: Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.

Data Analysis (Non-Compartmental Analysis)

Analyze concentration-time data using Phoenix WinNonlin or equivalent.[2]

Key Parameters to Report:

Parameter Definition Significance

|


  | Time to max concentration | Rate of absorption (PO). |
| 

| Peak concentration | Toxicity threshold indicator.[2] | |

| Area Under the Curve | Total exposure.[2] | |

| Clearance | Efficiency of elimination (Hepatic/Renal).[2] | |

| Volume of Distribution | Tissue distribution (High

> 0.7 L/kg implies tissue binding).[2] | |

| Bioavailability |

. |[2]

Metabolic Pathway Visualization

Understanding the fate of the molecule helps interpret PK curves (e.g., secondary peaks due to enterohepatic recirculation).

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent This compound (Parent) Hydrolysis 2-amino-5-methylphenol (Deacetylation) Parent->Hydrolysis Carboxylesterase Oxidation Hydroxylated Metabolites (CYP450) Parent->Oxidation CYP2E1/1A2 Glucuronide O-Glucuronide Conjugate (Major Pathway) Parent->Glucuronide UGT (Direct) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT (Direct) Reactive Quinone Imine? Reactive Quinone Imine? Hydrolysis->Reactive Quinone Imine? Oxidation

Figure 2: Predicted metabolic pathways. Direct glucuronidation of the 2-OH group is expected to be the dominant clearance mechanism.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2]

  • Bazan, H. A., et al. (2020).[2][9][10][11] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry.

  • Thermo Scientific Chemicals. (2023).[2] this compound Product Specifications. Fisher Scientific.[2] [2]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard text for PK/ADME protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 2-Amino-5-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the acetylation of 2-amino-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important chemical transformation. The acetylation of 2-amino-5-methylphenol to produce N-(2-hydroxy-4-methylphenyl)acetamide is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] This resource offers a structured approach to understanding and optimizing the reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acetylation of 2-amino-5-methylphenol?

A1: The main challenge is achieving chemoselectivity. 2-Amino-5-methylphenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The goal is to selectively acetylate the more nucleophilic amino group (N-acetylation) while avoiding acetylation of the hydroxyl group (O-acetylation). Under kinetically controlled conditions, N-acetylation is generally favored.[2]

Q2: Which acetylating agent is best: acetic anhydride or acetyl chloride?

A2: Both acetic anhydride and acetyl chloride can be used, but they have different reactivity profiles.[3][4]

  • Acetyl chloride is highly reactive and can often complete the acetylation at lower temperatures and in shorter times without a catalyst.[3][5] However, it reacts vigorously, can be hydrolyzed by moisture, and produces hydrochloric acid (HCl) as a byproduct, which can form a salt with the starting amine, rendering it unreactive.[5]

  • Acetic anhydride is less reactive and often requires a catalyst or heating to proceed at a reasonable rate.[3] It is generally easier to handle, more stable, and the reaction is not reversible, often leading to higher purity and good yield.[5][6] For many applications, acetic anhydride is the preferred reagent due to its "controllability-driven" nature.[3]

Q3: Is a catalyst necessary for this reaction?

A3: The necessity of a catalyst depends on the chosen acetylating agent. With the highly reactive acetyl chloride, a catalyst is often not needed.[3] When using the milder acetic anhydride, a catalyst is typically employed to increase the reaction rate.[3] Common catalysts include acids (like sulfuric acid) or bases (like pyridine or DMAP).[3][5] Green and reusable catalysts, such as certain heteropolyacids, have also been shown to be effective.[7]

Q4: What is the expected product of this reaction?

A4: The desired product is this compound.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the acetylation of 2-amino-5-methylphenol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: O-acetylation or polymerization of the starting material. 3. Moisture Contamination: Hydrolysis of the acetylating agent.[5] 4. Reagent Stoichiometry: Incorrect molar ratio of reactants.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. 2. Optimize Conditions: If using acetic anhydride, consider adding a catalyst or increasing the temperature. For acetyl chloride, ensure the reaction is not quenched prematurely. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware. 4. Adjust Stoichiometry: A slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents) is often beneficial.
Formation of Side Products (e.g., O-acetylated product) 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can favor the less reactive hydroxyl group's acetylation. 2. Highly Reactive Acetylating Agent: Acetyl chloride can be less selective than acetic anhydride.[6]1. Milder Conditions: Run the reaction at a lower temperature. 2. Choice of Reagent: Consider using acetic anhydride for better selectivity.[6] If using acetyl chloride, add it slowly at a low temperature.
Product is Colored (e.g., pink, brown) 1. Oxidation: Aminophenols are susceptible to air oxidation, which can form colored impurities.[2]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purification: Use activated charcoal during recrystallization to remove colored impurities.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be too soluble in the reaction solvent. 2. Emulsion Formation during Workup: This can occur during aqueous extraction.1. Solvent Selection: Choose a solvent in which the product has low solubility at room temperature or below for effective precipitation/crystallization. 2. Workup Technique: Add brine (saturated NaCl solution) to break up emulsions during extraction.

Experimental Protocol: N-Acetylation of 2-Amino-5-methylphenol with Acetic Anhydride

This protocol provides a general procedure for the selective N-acetylation of 2-amino-5-methylphenol.

Materials and Reagents:
  • 2-Amino-5-methylphenol

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Water (deionized)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylphenol in a minimal amount of glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the solution. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Quenching and Precipitation: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly add cold water to the reaction mixture to precipitate the crude product. The addition of water also quenches any unreacted acetic anhydride.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

Rationale Behind Key Steps:
  • Glacial Acetic Acid as Solvent: Acetic acid is a common solvent for this reaction as it is compatible with the reagents and can help to protonate the amino group, potentially influencing its reactivity.

  • Slow Addition of Acetic Anhydride: This helps to control the exothermic nature of the reaction and maintain a steady temperature.

  • Monitoring by TLC: This is a crucial step to determine the reaction endpoint, preventing the formation of side products due to prolonged reaction times or unnecessarily high temperatures.

  • Quenching with Cold Water: This step serves two purposes: it stops the reaction by hydrolyzing the excess acetic anhydride and it induces the precipitation of the less water-soluble product.

  • Recrystallization: This is a standard purification technique to remove impurities and obtain a product of high purity.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the acetylation of 2-amino-5-methylphenol, including key decision points for troubleshooting.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2-Amino-5-methylphenol Reagents Select Acetylating Agent (Acetic Anhydride/Acetyl Chloride) Start->Reagents Solvent Choose Solvent (e.g., Acetic Acid, Water) Reagents->Solvent Reaction_Setup Reaction Setup (Inert atmosphere if needed) Solvent->Reaction_Setup Addition Slow Addition of Acetylating Agent Reaction_Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Reaction Quench Quench with Water/Ice Monitoring->Quench Reaction Complete Precipitation Precipitation of Product Quench->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->Filtration Impurities Remain Drying Drying Recrystallization->Drying Final_Product Final Product: This compound Drying->Final_Product

Acetylation Workflow Diagram
Reaction Mechanism: N-Acetylation with Acetic Anhydride

The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-acetylation of 2-amino-5-methylphenol using acetic anhydride.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 2_amino_5_methylphenol 2-Amino-5-methylphenol (Nucleophile) acetic_anhydride Acetic Anhydride (Electrophile) tetrahedral_intermediate tetrahedral_intermediate acetic_anhydride->tetrahedral_intermediate product This compound byproduct Acetic Acid tetrahedral_intermediate->product Elimination of Leaving Group (Acetate) tetrahedral_intermediate->byproduct

N-Acetylation Mechanism

Analytical Monitoring Techniques

To effectively optimize and troubleshoot the reaction, appropriate analytical techniques are essential.

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion and the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify byproducts.[10][11]

By understanding the underlying chemistry, potential pitfalls, and proper experimental techniques, researchers can confidently optimize the acetylation of 2-amino-5-methylphenol to achieve high yields of the desired product with excellent purity.

References

  • Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? (2026). Vertex AI Search.
  • ACETYLATION Acetyl chloride: Acetic acid. (n.d.). University of Technology, Iraq.
  • Acetic anhydride or acetyl chloride, that is the question... (2024). Sciencemadness Discussion Board.
  • A Comparative Guide to Acylation Efficiency: Heptanoic Anhydride vs. Acetyl Chloride. (n.d.). Benchchem.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega.
  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 -. (2025).
  • An environment-friendly process for selective acylation of aminophenol. (2023).
  • What is the Difference Between Acetyl Chloride and Acetic Anhydride. (2023). Pediaa.Com.
  • Process for the preparation of N-acylated aminophenols. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • Preparation of N-acetyl-p-aminophenol. (1975).
  • Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI.
  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.).
  • This compound (C9H11NO2). (n.d.). PubChemLite.
  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. (2017).
  • 2-amino-5-methylphenol. (n.d.). Semantic Scholar.
  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2025).
  • 2-Amino-5-methylphenol. (n.d.). Santa Cruz Biotechnology.
  • Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... (n.d.).
  • 2-Amino-5-methylphenol 98 2835-98-5. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). PubChem.
  • Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (n.d.).
  • N-[(2-hydroxy-4-methylphenyl)methoxy]acetamide. (n.d.). PubChem.
  • 2-Amino-5-methylphenol. (n.d.). PubChem.
  • 5-Amino-2-methylphenol. (n.d.). PubChem.
  • N-(4-Hydroxy-2-methylphenyl)acetamide. (n.d.). PubChem.
  • Dear all, Is there any simple method to make n acetylation of 2-amino phenol? (2021).
  • Bioorthogonal Chemical Reporters for Monitoring Protein Acetyl
  • How to optimize the yield of N-Formyl-2-aminophenol synthesis. (n.d.). Benchchem.
  • Parallel reaction monitoring reveals N-terminal acetylation of plastid precursor proteins. (n.d.). PubMed.
  • Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)
  • Phenol. (n.d.). Wikipedia.
  • Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. (n.d.).

Sources

Introduction to N-(2-hydroxy-4-methylphenyl)acetamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: N-(2-hydroxy-4-methylphenyl)acetamide Degradation Products

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As a structural analog to more extensively studied compounds like Paracetamol, understanding its degradation profile is crucial for developing stable formulations and robust analytical methods. This guide provides field-proven insights and detailed protocols to troubleshoot common experimental challenges.

This compound is a phenolic compound containing an amide functional group. Its structure suggests susceptibility to degradation under common stress conditions. The safety data sheet for this compound indicates sensitivity to air, moisture, and light, and incompatibility with oxidizing agents[1]. These intrinsic properties necessitate a proactive approach to stability testing to ensure the integrity of experimental results and the quality of any potential pharmaceutical product. The primary degradation pathways to anticipate are hydrolysis of the amide linkage and oxidation of the electron-rich phenol ring.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling, storage, and analysis of this compound.

Question 1: My solid sample of this compound has developed a yellowish or brownish tint over time. What is causing this discoloration?

Answer: The discoloration of your sample is a classic indicator of oxidative degradation. Phenolic compounds, particularly those with activating groups like the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring, are susceptible to oxidation when exposed to air (oxygen) and/or light[1].

The mechanism likely involves the formation of a phenoxyl radical, which can then be oxidized to form highly colored quinone-type structures. The presence of the ortho-hydroxyl group can facilitate this process. To mitigate this, it is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in amber vials, and at reduced temperatures.

Question 2: What are the expected degradation products under hydrolytic (acidic and basic) conditions?

Answer: The amide linkage is the most probable site of hydrolytic degradation. Both acid- and base-catalyzed hydrolysis will cleave this bond, yielding two primary products.

  • Mechanism: The reaction involves the nucleophilic attack of water (in acid) or a hydroxide ion (in base) on the carbonyl carbon of the amide group[2].

  • Degradation Products:

    • 2-amino-5-methylphenol: The core aromatic amine.

    • Acetic Acid: The carboxylic acid by-product.

This degradation pathway is fundamental and should be the first hypothesis when observing degradation in aqueous solutions at non-neutral pH. The rate of hydrolysis is typically accelerated at elevated temperatures.

Question 3: What are the likely products of oxidative degradation, for example, when using hydrogen peroxide (H₂O₂)?

Answer: Oxidative degradation is more complex than hydrolysis and can yield multiple products. Based on studies of structurally related compounds like acetaminophen (N-(4-hydroxyphenyl)acetamide), we can predict several potential pathways[3][4]. The electron-donating hydroxyl and methyl groups make the aromatic ring highly susceptible to electrophilic attack by oxidizing species.

  • Ring Hydroxylation: Addition of further hydroxyl groups to the aromatic ring is a common pathway.

  • Dimerization: Coupling of phenoxyl radicals can lead to the formation of biphenyl dimers.

  • Quinone-imine Formation: Oxidation can lead to the formation of a reactive N-acetyl-p-benzoquinone imine (NAPQI) analog. This is a critical pathway for acetaminophen toxicity and a similar reactive intermediate could be formed here.

Based on these principles, likely oxidative degradation products include:

  • N-(2,5-dihydroxy-4-methylphenyl)acetamide

  • 4-methyl-1,2-benzoquinone

  • Dimeric species formed via C-C or C-O-C linkages.

The exact product profile will depend on the specific oxidizing agent and reaction conditions used[5].

Question 4: I need to develop a stability-indicating analytical method. How should I design my forced degradation study?

Answer: A forced degradation study is essential to identify potential degradants and prove your analytical method can separate them from the parent compound[6][7]. The goal is to achieve 5-20% degradation of the active ingredient. Exceeding this range can lead to secondary degradation, complicating data interpretation[5].

The study should expose this compound to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) and solution at 60-80°C.

  • Photodegradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

A detailed protocol for conducting this study is provided in the "Troubleshooting Guides" section below.

Question 5: What are the most suitable analytical techniques for separating and identifying the degradation products?

Answer: A combination of chromatographic and spectroscopic techniques is required for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the degradation products from the parent compound. A reverse-phase C18 column with a gradient mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is a robust starting point[8][9]. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown degradation products[8][10]. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions[11]. Tandem MS (MS/MS) experiments can then be used to fragment the degradant ions, providing structural information.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to induce and analyze the degradation of this compound.

Objective: To generate potential degradation products and validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-PDA system, LC-MS system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Acetonitrile is often preferred over methanol as a co-solvent to minimize the formation of methyl-related artifacts during photolysis[12].

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 80°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light. Analyze at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C. Analyze at 24 and 48 hours. For solid-state thermal stress, place the powder in an oven at 105°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated photostability chamber. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage degradation in each condition.

    • Check for peak purity of the parent compound.

    • Identify and quantify major degradation products.

    • Submit samples showing significant degradation for LC-MS analysis to elucidate the structures of the degradants[9].

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of resolving this compound from all its potential degradation products.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Scouting:

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient program to ensure separation of early-eluting polar degradants (like 2-amino-5-methylphenol) and later-eluting non-polar degradants (like dimers).

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: Use a PDA detector and monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 245 nm).

  • Method Validation: Once the separation is optimized using the forced degradation samples, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation & Visualization

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationKey Transformation
Acid Hydrolysis 0.1 M HCl, 80°C2-24 hoursAmide cleavage
Base Hydrolysis 0.1 M NaOH, 80°C1-8 hoursAmide cleavage
Oxidation 3% H₂O₂, Room Temp4-24 hoursRing oxidation/hydroxylation
Thermal (Solution) 80°C in solution24-48 hoursGeneral decomposition
Photolysis ICH light conditionsPer ICH guidelinesPhotochemical reactions
Table 2: Hypothetical Degradation Products for LC-MS Investigation
Proposed DegradantChemical FormulaExact Mass (m/z)Degradation Pathway
2-amino-5-methylphenolC₇H₉NO123.0684Hydrolysis
N-(2,5-dihydroxy-4-methylphenyl)acetamideC₉H₁₁NO₃181.0739Oxidation
Dimer of Parent CompoundC₁₈H₂₀N₂O₄328.1423Oxidation
N-acetyl-(4-methyl)-1,2-benzoquinone imineC₉H₉NO₂163.0633Oxidation
Diagrams

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) parent This compound hydrolysis_prod_1 2-amino-5-methylphenol parent->hydrolysis_prod_1 Amide Cleavage hydrolysis_prod_2 Acetic Acid oxidation_prod_1 Ring Hydroxylation Products (e.g., N-(2,5-dihydroxy-4-methylphenyl)acetamide) parent->oxidation_prod_1 oxidation_prod_3 Dimerization Products parent->oxidation_prod_3 oxidation_prod_2 Quinone-imine Intermediate oxidation_prod_1->oxidation_prod_2

Caption: Proposed degradation pathways for this compound.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 80°C) start->acid base Base (0.1M NaOH, 80°C) start->base oxide Oxidative (3% H2O2, RT) start->oxide photo Photolytic (ICH Conditions) start->photo analysis Analyze via Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxide->analysis photo->analysis evaluation Evaluate Data (% Degradation, Purity) analysis->evaluation lcms Identify Unknowns via LC-MS/MS evaluation->lcms >5% Degradation with Unknowns report Final Report evaluation->report Degradation Pathway Established lcms->report

Sources

Technical Support Center: N-Phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation for Researchers

Welcome to the technical support center for N-phenylacetamide (acetanilide) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this common yet crucial reaction. As Senior Application Scientists, we understand that achieving a high-purity, colorless product is paramount. The primary challenge in this synthesis is often the oxidation of the starting material, aniline, which leads to colored impurities and reduced yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and understand the causality behind key experimental choices.

Troubleshooting Guide

This section addresses specific problems you may encounter during or after your experiment.

Q1: My final N-phenylacetamide product is colored (pink, brown, or black). What causes this discoloration and how can I prevent it?

A1: Discoloration in your N-phenylacetamide product is almost always due to the oxidation of the aniline starting material. Aniline is an aromatic amine and is highly susceptible to atmospheric oxidation, which forms intensely colored polymeric impurities.[1][2] Even trace amounts of these impurities can impart a significant color to your final product.

Root Causes & Preventative Measures:

  • Aniline Quality: Aniline that has been stored for extended periods, especially if not under an inert atmosphere, will likely contain oxidation products.[1] Always use freshly distilled or high-purity aniline from a recently opened bottle.

  • Atmospheric Exposure: Performing the reaction open to the air, especially during heating, significantly increases the rate of aniline oxidation.

  • Reaction Conditions: High temperatures can accelerate oxidation.

Prevention Strategy: The most effective way to prevent oxidation is to inhibit the pathways through which it occurs. This can be achieved by:

  • Using a Reducing Agent: The addition of a small amount of zinc dust acts as a prophylactic measure.[2][3][4] Zinc is a reducing agent that will preferentially react with any oxidizing species present, thereby protecting the aniline from oxidation.[4]

  • Protonating the Amine: An alternative strategy involves dissolving the aniline in an aqueous acidic solution (e.g., hydrochloric acid) before adding the acetylating agent.[5][6] This protonates the amino group to form the anilinium ion. The resulting positive charge on the nitrogen withdraws electron density from the aromatic ring, deactivating it towards oxidation.[7] Free aniline is then regenerated in situ by the addition of a buffer, such as sodium acetate, allowing the desired acetylation to proceed.[5][8]

Q2: I've already synthesized a colored batch of N-phenylacetamide. How can I purify it to get a white, crystalline product?

A2: A colored crude product can be effectively purified using recrystallization with a decolorizing agent. This method leverages the high solubility of N-phenylacetamide in hot water and its low solubility in cold water to separate it from impurities.[9][10]

The key is the addition of activated charcoal (decolorizing carbon) . The colored oxidation byproducts are typically large, planar, conjugated molecules that readily adsorb onto the high-surface-area of the activated charcoal.[3][11]

A detailed step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: My reaction mixture turned dark immediately after adding the reagents. What went wrong?

A3: A rapid darkening of the reaction mixture points to severe and immediate oxidation of your aniline. This is a critical issue that typically indicates a problem with the quality of your starting material.

  • Primary Culprit: The most likely cause is highly oxidized aniline. If the aniline you used was already dark yellow or brown, it contained a significant concentration of oxidation initiators.

  • Secondary Factor: If you added the acetylating agent (especially acetyl chloride) too quickly without proper cooling, the exothermic reaction could have created localized hotspots, dramatically accelerating the oxidation of already compromised aniline.

Immediate Action & Future Prevention:

  • Unfortunately, a reaction that darkens severely at the outset is often unsalvageable and will result in a low yield of a highly impure product.

  • To prevent this in the future, always visually inspect your aniline . It should be a colorless to very pale yellow liquid. If it is dark, it must be purified by distillation before use. Additionally, ensure you are following one of the preventative strategies outlined in A1, such as the addition of zinc dust.[3]

Frequently Asked Questions (FAQ)

This section covers broader conceptual and procedural questions regarding the synthesis.

Q1: What is the precise role of zinc dust in the synthesis of N-phenylacetamide?

A1: Zinc dust serves as a reducing agent to prevent the oxidation of aniline.[2][3][9] Aniline's amino group makes the aromatic ring highly electron-rich and thus very susceptible to oxidation, which produces colored impurities. Zinc metal can reduce these colored byproducts back to aniline or prevent their formation altogether, ensuring a colorless final product.[4] It is used in catalytic amounts and is a simple, effective way to maintain the integrity of the starting material throughout the reaction.[9]

Q2: Can I perform this reaction open to the atmosphere?

A2: While many standard laboratory procedures for this synthesis are performed in flasks open to the atmosphere, it is not ideal if high purity is the goal. Oxygen from the air is the primary oxidizing agent for aniline.[1] For small-scale preparations where preventative measures like zinc dust are used, exposure to air may be acceptable. However, for larger-scale syntheses or when the highest purity is required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to eliminate the risk of atmospheric oxidation.

Q3: Why is aniline dissolved in acid before acetylation in some procedures?

A3: Dissolving aniline in an acid like hydrochloric acid converts the nucleophilic aniline into the non-nucleophilic anilinium chloride salt.[5][12] This serves two main purposes:

  • Increased Solubility: Aniline itself has limited solubility in water, whereas anilinium chloride is readily soluble, creating a homogeneous solution for the reaction to occur in.[5][12]

  • Protection from Oxidation: As mentioned in the troubleshooting section, the protonated amino group is strongly deactivated, which protects the aniline from oxidation.[7] In this procedure, a base like sodium acetate is added after the acetic anhydride. The sodium acetate acts as a buffer to deprotonate the anilinium ion, regenerating the nucleophilic free aniline in situ, which then immediately reacts with the acetic anhydride.[5][8]

Q4: What are the key differences between using acetic anhydride and acetyl chloride as the acetylating agent in terms of oxidation risk?

A4: Both acetic anhydride and acetyl chloride are effective acetylating agents.[13][14] The primary difference lies in the reaction's exothermicity and byproducts.

  • Acetyl chloride is generally more reactive and the reaction is more exothermic. This can create localized heating, which can increase the risk of aniline oxidation if addition is not carefully controlled. The reaction also produces hydrochloric acid (HCl) as a byproduct, which will protonate unreacted aniline, taking it out of the reaction.[1][14]

  • Acetic anhydride is less reactive, leading to a more easily controlled reaction temperature.[5][9] It produces acetic acid as a byproduct, which is less aggressive than HCl. For syntheses where oxidation is a primary concern, the milder conditions afforded by acetic anhydride are often preferable.

Data Summary

Table 1: Influence of Reaction Parameters on Oxidation

ParameterCondition 1Outcome 1Condition 2Outcome 2Rationale
Aniline Quality Freshly Distilled (Colorless)White/Off-white productAged (Brown)Dark, tarry productAged aniline contains pre-existing oxidation products that contaminate the reaction.[1]
Atmosphere Inert (Nitrogen/Argon)High purity, colorless productAirPotential for pink/brown discolorationOxygen in the air is the primary oxidant for aniline.[1]
Additive Zinc Dust PresentColorless productNo AdditiveIncreased risk of colorationZinc acts as a reducing agent, preventing oxidative side reactions.[2][4]
Pre-treatment Aniline in HCl/NaOAcColorless productNo Pre-treatmentIncreased risk of colorationProtonation of aniline deactivates it towards oxidation.[5][7]

Diagrams

N_Phenylacetamide_Synthesis cluster_main Main Reaction Pathway cluster_side Oxidative Side Reaction cluster_prevention Prevention Strategies Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-Phenylacetamide (Acetanilide) Intermediate->Product Elimination of Acetic Acid Aniline_ox Aniline Impurities Colored Oxidized Impurities Aniline_ox->Impurities Oxidant [O] (e.g., Air) Oxidant->Impurities Zinc Zinc Dust Zinc->Impurities Inhibits HCl HCl Protonation HCl->Aniline_ox Protects by forming Anilinium Ion

Caption: Synthesis pathway of N-phenylacetamide and competing oxidation side-reaction with preventative measures.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylacetamide with Oxidation Prevention

This protocol incorporates the use of zinc dust to minimize oxidation.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5 mL of aniline (freshly distilled), 10 mL of glacial acetic acid, and 10 mL of acetic anhydride.[2][3]

  • Prevention: Add a small spatula tip of zinc dust (approx. 0.1 g) to the mixture.[3]

  • Reaction: Gently heat the mixture to a reflux using a heating mantle for 20-30 minutes.

  • Quenching: After the reflux period, carefully and slowly pour the hot reaction mixture into a 250 mL beaker containing ~100 mL of ice-cold water while stirring vigorously.[2] This will precipitate the crude N-phenylacetamide and hydrolyze any excess acetic anhydride.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with two portions of cold water to remove residual acid.

  • Drying: Press the crystals between sheets of filter paper or dry in a desiccator. The product can be further purified by recrystallization as described in Protocol 2, if necessary.

Protocol 2: Decolorization and Recrystallization of Crude N-Phenylacetamide

This protocol is for purifying a colored, crude sample of N-phenylacetamide.

  • Dissolution: Place the crude, colored N-phenylacetamide into a 250 mL Erlenmeyer flask. For every 1 gram of crude product, add approximately 15-20 mL of deionized water.[3][11] Add a boiling chip and heat the mixture to a boil on a hot plate with stirring. Add the minimum amount of boiling water needed to fully dissolve the solid.[15][16]

  • Decolorization: Remove the flask from the heat source. Add a small amount (approx. 1-2% of the solute mass) of activated charcoal to the hot solution.[2][11] Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Heat the receiving flask with a small amount of solvent to keep the funnel warm and prevent premature crystallization. Quickly pour the hot, charcoal-containing solution through the fluted filter paper to remove the activated charcoal.[10][11] The filtrate should be colorless.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.[15]

  • Isolation & Drying: Collect the pure, white crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.

References

  • BYJU'S. (n.d.). Preparation of Acetanilide. [Link]

  • Lancashire, R. J. (2024). 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts. [Link]

  • Slideshare. (n.d.). Acetanilide synthesis. [Link]

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]

  • Quora. (2017). Why do we use zinc dust in the formation of acetanilide from aniline?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. [Link]

  • Brainly.in. (2021). prepare acetanilide from aniline. [Link]

  • YouTube. (2020). Acetanilide (N-phenylacetamide) Preparation NCERT guide. [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

  • SlidePlayer. (n.d.). Synthesis of Acetanilide. [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Reddit. (2013). [organic chem] Why is sodium bisulfite added in this reaction?. [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • FAMU. (2016). Lab Report Recrystallization. [Link]

  • ChemBK. (n.d.). N-Phenylacetamide. [Link]

  • JoVE. (2020). Video: Recrystallization - Procedure. [Link]

  • ResearchGate. (n.d.). Mechanism of the acetylation reaction with acetic acid/sodium metabisulfite. [Link]

  • Truman State University. (n.d.). Experiment 9 — Recrystallization. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • PubMed. (n.d.). Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion. [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]

Sources

N-(2-hydroxy-4-methylphenyl)acetamide light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, light sensitivity, and storage requirements for N-(2-hydroxy-4-methylphenyl)acetamide (CAS: 13429-10-2).[1] It is designed for researchers requiring high-purity standards for analytical or synthetic applications.[1][2]

Topic: Light Sensitivity, Storage Stability, and Handling Protocols

Compound Identity & Chemical Profile

Before addressing stability, verify your compound against these identifiers to ensure protocol alignment.

PropertyDetail
Chemical Name This compound
Synonyms 2'-Hydroxy-4'-methylacetanilide; 2-Acetamido-5-methylphenol
CAS Number 13429-10-2
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Structure An acetamide group attached to a phenyl ring with a hydroxyl group at the ortho (2) position and a methyl group at the para (4) position relative to the nitrogen.[1][3][4][5][6]
Physical Form White to off-white crystalline solid

Critical Storage & Stability Protocols

Is this compound light sensitive?

Yes, it is sensitive to photo-oxidation. While not as critically unstable as some fluorophores, this compound contains an electron-rich phenolic moiety (ortho-hydroxy).[1] Upon exposure to light and oxygen, phenols undergo oxidative coupling and quinone formation.[1][2]

  • Sign of Degradation: The white powder will turn pink, beige, or brown .[1][2]

  • Mechanism: UV/Visible light catalyzes the oxidation of the phenolic hydroxyl group, leading to the formation of colored quinoid species (e.g., ortho-quinone imines).[1]

Storage Decision Tree (Standard vs. Long-Term)

The following logic gate defines the optimal storage conditions based on your usage frequency.

StorageProtocol Start Received Compound (Solid Powder) Usage Intended Usage Frequency? Start->Usage Solution Solubilized Sample (DMSO/Methanol) Start->Solution Dissolved Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long-Term Storage (>1 Month) Usage->LongTerm Low Freq Cond1 Temp: 2-8°C (Refrigerator) Container: Amber Vial Atmosphere: Ambient Air (Tightly Sealed) Daily->Cond1 Cond2 Temp: -20°C (Freezer) Container: Amber Vial + Desiccant Atmosphere: Argon/Nitrogen Flush (Recommended) LongTerm->Cond2 SolCond DO NOT STORE Prepare Fresh Daily (Oxidation rapid in solution) Solution->SolCond

Summary of Conditions
StateTemperatureLight ProtectionAtmosphereShelf Life (Est.)[1][2]
Solid (Powder) 2°C to 8°C (Short-term)-20°C (Long-term)Required (Amber vial or foil wrap)Inert gas (Ar/N₂) preferred for >6 months2 Years (if dry)
Solution (DMSO) Use ImmediatelyStrictly Required N/A< 24 Hours
Solution (Water) Use ImmediatelyStrictly Required N/A< 4 Hours

Troubleshooting & FAQs

Q1: My sample has turned a faint pink color. Is it still usable?

Diagnosis: The pink coloration indicates the presence of oxidation products (quinones).[1][2]

  • For Qualitative Assays (e.g., TLC reference): Likely usable if the color is faint.[1][2] The impurity level may be <1%.[1][2]

  • For Quantitative Assays (e.g., HPLC standard, IC50): Do NOT use. The oxidation products can act as electron acceptors or radical scavengers, skewing biochemical data.[1]

  • Action: Perform a purity check (see Protocol A below). If purity is <98%, recrystallize or discard.[1][2]

Q2: How do I solicit solubilize this compound for cell culture?

Solubility Profile:

  • Water: Poor solubility.[1][2]

  • DMSO: Soluble (>10 mg/mL).[1][2]

  • Ethanol: Soluble.[1][2]

  • Protocol: Dissolve in 100% DMSO to create a stock solution (e.g., 10-50 mM). Dilute into aqueous media immediately prior to use. Do not store the DMSO stock for repeated freeze-thaw cycles, as moisture uptake accelerates phenolic oxidation.[1][2]

Q3: Why does the SDS mention "Incompatible with Oxidizing Agents"?

The hydroxyl group at the ortho position makes the phenyl ring electron-rich and highly susceptible to oxidation.[1][2] Contact with strong oxidizers (peroxides, nitrates) can cause rapid degradation or vigorous exothermic reactions.[1][2]

Experimental Protocols

Protocol A: Purity Verification (HPLC)

Use this protocol to determine if a discolored sample is acceptable for use.[1][2]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1][2]

  • Acceptance Criteria: Main peak area >98%. Look for small, earlier-eluting peaks (more polar oxidation products) or late-eluting dimers.[1]

Protocol B: Emergency Recrystallization

If your supply is degraded and replacement is delayed:

  • Dissolve the solid in a minimum volume of hot Ethanol .

  • Filter while hot to remove insoluble particulates.[1][2]

  • Add warm Water dropwise until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to 4°C in the dark.

  • Filter crystals and dry under vacuum/desiccator.[1][2]

References

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: this compound. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 83437, this compound. Retrieved from [1]

  • Bessems, J. G., & Vermeulen, N. P. (2001).[1][2] Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Critical Reviews in Toxicology. (Contextual grounding on phenolic acetamide oxidation).

Sources

Technical Support Center: Expert Guidance on Handling N-(2-hydroxy-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-hydroxy-4-methylphenyl)acetamide. Acknowledging the compound's sensitivity to moisture, this document offers practical, field-proven insights and troubleshooting solutions to ensure the integrity and reproducibility of your experiments. Our focus is on not just what to do, but why certain handling practices are critical for success.

The Challenge: Understanding the Moisture Sensitivity of this compound

This compound is susceptible to degradation in the presence of moisture. This sensitivity stems from the amide functional group, which can undergo hydrolysis. This chemical reaction breaks the amide bond, leading to the formation of 2-amino-4-methylphenol and acetic acid (or its corresponding salt).

The presence of these degradation products can have significant consequences for your research, including:

  • Altered Biological Activity: The bioactivity of the degradation products will differ from the parent compound, potentially leading to misleading experimental results.

  • Inaccurate Quantification: Degradation will lead to an overestimation of the concentration of impurities and an underestimation of the active compound.

  • Physical Changes: Moisture absorption can cause the powder to clump, making it difficult to handle and weigh accurately.[1]

  • Reduced Shelf-Life: The ongoing degradation of the compound will shorten its effective lifespan.[2]

This guide will equip you with the knowledge and techniques to mitigate these risks.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific problems you may encounter when working with this compound, providing solutions grounded in chemical principles and laboratory best practices.

Question 1: I've noticed the this compound powder in the bottle has formed clumps. Can I still use it?

Answer: Clumping is a strong indicator of moisture absorption. While the compound may not be completely degraded, its purity is compromised. Using clumped material is not recommended as it will be challenging to weigh accurately and the presence of moisture can accelerate further degradation once the bottle is opened.

Corrective Action:

  • It is best to discard the clumped reagent and use a fresh, unopened bottle.

  • To prevent this in the future, ensure that the bottle is stored in a desiccator with an active desiccant.[3]

Question 2: My experimental results are inconsistent. Could this be related to the handling of this compound?

Answer: Inconsistent results are a common consequence of compound degradation. The hydrolysis of this compound will alter the effective concentration of your stock solutions and introduce impurities with potentially different biological activities.

Troubleshooting Steps:

  • Review your handling procedure: Were you weighing the compound in an open lab environment? How long was the container open?

  • Prepare fresh solutions: Prepare a new stock solution from a fresh, unopened bottle of this compound, following the stringent handling protocols outlined in this guide.

  • Analytical Confirmation (if available): If you have access to analytical techniques such as HPLC or LC-MS, analyze your old and new stock solutions to check for the presence of degradation products. A reverse-phase HPLC method with a C18 column could be adapted to separate the parent compound from its more polar degradation products.[4]

Question 3: I need to weigh a small amount of this compound for my experiment. What is the best way to do this without introducing moisture?

Answer: Weighing a hygroscopic compound requires minimizing its exposure to the atmosphere. The ideal environment for this is a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) where the relative humidity is kept below 1%.[5]

Recommended Protocol (Glovebox):

  • Ensure the glovebox has been properly purged and the atmosphere is inert.

  • Transfer all necessary equipment (spatula, weigh boat, vial for the stock solution) into the glovebox antechamber and cycle through vacuum and inert gas at least three times.[6]

  • Once inside the glovebox, allow the this compound container to equilibrate to the glovebox temperature before opening.

  • Quickly weigh the desired amount of the compound and securely close the primary container.

Alternative Protocol (Schlenk Line/Inert Gas Flush): If a glovebox is not available, you can create a localized inert atmosphere.

  • Place the weighing vessel on the balance.

  • Position a tube delivering a gentle stream of dry nitrogen or argon gas over the weighing vessel.

  • Quickly open the this compound container, transfer the required amount, and immediately reseal the container.

Question 4: What is the best solvent for dissolving this compound to minimize degradation?

Answer: The choice of solvent is critical. While solubility is a key factor, the solvent must also be dry.

Solvent Recommendations:

  • Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle.

  • If using a previously opened bottle of solvent, it is advisable to dry it using appropriate methods (e.g., molecular sieves) before use.

  • For biological experiments, anhydrous DMSO or ethanol are common choices. Ensure they are of the highest purity and lowest water content available.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The compound should be stored in its original, tightly sealed container inside a desiccator containing an active desiccant such as silica gel or molecular sieves.[3][7] The desiccator should be placed in a cool, dark, and well-ventilated area. For long-term storage, consider placing the desiccator in a refrigerator, but allow the container to warm to room temperature before opening to prevent condensation.

Q2: What is the mechanism of degradation for this compound in the presence of moisture?

A2: The primary degradation pathway is the hydrolysis of the amide bond. This reaction can be catalyzed by either acid or base.[8] In the presence of water, the carbonyl carbon of the amide is attacked by a water molecule, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the C-N bond and forming a carboxylic acid (acetic acid) and an amine (2-amino-4-methylphenol).[9]

Q3: Can I use a standard laboratory balance to weigh this compound?

A3: Yes, but with precautions. As mentioned in the troubleshooting guide, it is crucial to minimize atmospheric exposure. Using an analytical balance inside a glovebox is the gold standard.[5] If this is not possible, work quickly and consider using an enclosure with a positive pressure of inert gas.

Q4: What type of desiccant is best for storing this compound?

A4: Both silica gel and molecular sieves are effective. Molecular sieves (e.g., 4Å) are generally more efficient at removing water at low relative humidity.[10] If using indicating silica gel, ensure it is blue (dry) and not pink (saturated).

Experimental Protocols and Visualizations

Protocol for Preparing a Stock Solution of this compound
  • Preparation: Gather all necessary materials: a fresh, unopened bottle of this compound, anhydrous solvent, appropriate glassware (volumetric flask, vials), and weighing accessories. Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.[11]

  • Inert Atmosphere: If available, perform all subsequent steps in a glovebox. If not, use a Schlenk line or a steady stream of dry inert gas (nitrogen or argon) to flush the glassware and create an inert environment over the balance and during solvent addition.[12]

  • Weighing: Quickly and accurately weigh the desired amount of this compound into a tared weighing vessel. Immediately and securely reseal the main container.

  • Dissolution: Transfer the weighed compound to the volumetric flask. Add a portion of the anhydrous solvent and gently swirl to dissolve the compound completely.

  • Final Volume: Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap, protected from light. For long-term storage, consider storing under an inert atmosphere at low temperatures (-20°C or -80°C).

Visualizing the Hydrolysis of this compound

G Figure 1: Hydrolysis of this compound cluster_0 Reactants cluster_1 Degradation Products This compound This compound 2-amino-4-methylphenol 2-amino-4-methylphenol This compound->2-amino-4-methylphenol Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis H2O Water (Moisture) G Figure 2: Recommended Handling Workflow start Start: Retrieve Compound storage Proper Storage (Desiccator, Cool, Dark) start->storage equilibration Equilibrate to Room Temp (Prevent Condensation) storage->equilibration weighing Weighing (Glovebox or Inert Gas) equilibration->weighing dissolution Dissolution (Anhydrous Solvent) weighing->dissolution experiment Use in Experiment dissolution->experiment end End experiment->end

Caption: Step-by-step handling process.

References

  • Thakur, A., & Thakuria, R. (2020). Co-crystallization: a tool to control the hygroscopicity of pharmaceutical solids. CrystEngComm, 22(33), 5419-5431.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Daou, J. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review.
  • Chen, J., et al. (2018). Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 356, 337-345.
  • AGM Container Controls. (n.d.). Selecting Desiccant Guide.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging.
  • Adam Equipment. (2022).
  • Wagner, S., et al. (2018). New insights into the treatment of real N,N-dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implications.
  • Wang, Q., et al. (2024). Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface.
  • Wisedry. (2024).
  • U.S. Geological Survey. (2001). Methods of analysis by the U.S.
  • Gagniere, E., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89.
  • Peng, C., & Chan, C. K. (2001). Measurements of the Hygroscopic and Deliquescence Properties of Organic Compounds of Different Solubilities in Water and Their Relationship with Cloud Condensation Nuclei Activities. Environmental Science & Technology, 35(22), 4495-4501.
  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety.
  • Inviker. (2025).
  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes.
  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Video]. YouTube.
  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3842.
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
  • Wagner, S., et al. (2021). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis.
  • Sigma-Aldrich. (n.d.).
  • Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Sorbead India. (2024). Selecting the Right Type of Desiccant - An Overview.
  • Wagner, S., et al. (2021). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Bell, R. P. (1956). The hydrolysis of amides. Journal of the Chemical Society (Resumed), 2771-2775.
  • Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6619.
  • MSE Supplies. (2024).
  • Wikipedia. (n.d.). Air-free technique.
  • Al-Zoubi, R. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2010(2), 26-37.
  • Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Chemguide. (n.d.). The hydrolysis of amides.

Sources

Validation & Comparative

Comparative Guide: N-(2-hydroxy-4-methylphenyl)acetamide vs. Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: Pharmacodynamics, Hepatotoxicity Mitigation, and Structural Activity Relationships (SAR)[1]

Executive Summary: The Quest for "Safer" Acetaminophen

This guide provides a rigorous technical comparison between the clinical gold standard Paracetamol (Acetaminophen; APAP) and its structural analog ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-(2-hydroxy-4-methylphenyl)acetamide  (hereafter referred to as Ortho-Analog ).

While Paracetamol is the first-line analgesic for mild-to-moderate pain, its therapeutic window is narrowed by the formation of the hepatotoxic metabolite NAPQI (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-acetyl-

-benzoquinone imine). The Ortho-Analog represents a class of "blocked" acetanilides designed to probe the structural requirements for analgesia while mitigating oxidative liver injury.
Core Comparison Matrix
FeatureParacetamol (APAP)N-(2-hydroxy-4-methylphenyl)acetamide
IUPAC Name

-(4-hydroxyphenyl)acetamide

-(2-hydroxy-4-methylphenyl)acetamide
Hydroxyl Position Para (4-position)Ortho (2-position)
C4 Substituent Hydroxyl (-OH)Methyl (-CH

)
Primary Tox Mechanism CYP450

NAPQI (Quinone Imine)
Blocked (C4 Methyl prevents

-quinone formation)
Lipophilicity (LogP) ~0.46 (Low)~1.2 (Predicted; Higher due to intramolecular H-bond)
Analgesic Target COX-1/2 (Peroxidase site), TRPV1Unknown/Reduced affinity (Steric hindrance)

Structural & Mechanistic Divergence

The fundamental difference lies in the substitution pattern on the benzene ring. This dictates both the metabolic fate and the receptor binding affinity.

Chemical Structure Visualization

The following diagram illustrates the structural isomerism and the "blocking" methyl group in the Ortho-Analog.

ChemicalStructure cluster_APAP Paracetamol (APAP) cluster_Analog Ortho-Analog APAP_Core Acetanilide Scaffold (N-C=O) APAP_OH 4-OH (Para) CRITICAL for NAPQI APAP_Core->APAP_OH Position 4 Analog_Core Acetanilide Scaffold (N-C=O) Analog_OH 2-OH (Ortho) Intramolecular H-Bond Analog_Core->Analog_OH Position 2 Analog_Me 4-Methyl (Para) METABOLIC BLOCKER Analog_Core->Analog_Me Position 4

Figure 1: Structural comparison highlighting the C4-Methyl blocking group in the Ortho-Analog.

The Hepatotoxicity Hypothesis (NAPQI Blockade)

Paracetamol toxicity is driven by the bioactivation of the para-aminophenol moiety.

  • APAP Pathway: CYP2E1 oxidizes APAP.[1] The electrons from the nitrogen and the para-hydroxyl facilitate the formation of the conjugated system NAPQI .

  • Ortho-Analog Pathway: The para position is occupied by a methyl group.[1] A methyl group cannot participate in the quinone-imine double bond formation without a high-energy rearrangement or demethylation.[1] Therefore, the direct formation of a toxic 1,4-benzoquinone imine is mechanistically inhibited .[1]

Experimental Protocols for Comparative Profiling

To validate the performance of the Ortho-Analog against Paracetamol, researchers must employ self-validating protocols that assess both safety (hepatotoxicity) and efficacy (analgesia).[1]

Protocol A: In Vitro Hepatotoxicity Assessment (LDH Leakage)

Objective: Quantify hepatocellular necrosis induced by metabolic activation.[1] Rationale: Lactate Dehydrogenase (LDH) is a cytosolic enzyme released only upon membrane rupture (necrosis).[1]

Materials:

  • Primary Human Hepatocytes (PHH) or HepaRG cells.[1][2]

  • Test Compounds: Paracetamol (0–10 mM), Ortho-Analog (0–10 mM).[1]

  • Assay Kit: Colorimetric LDH quantification kit.[1]

Workflow:

  • Seeding: Plate hepatocytes at

    
     cells/well in 96-well collagen-coated plates. Acclimate for 24h.
    
  • Induction (Optional): Pre-treat with Phenobarbital or Rifampicin to upregulate CYP enzymes (simulating overdose susceptibility).[1]

  • Exposure: Treat cells with increasing concentrations of APAP and Ortho-Analog for 24h.[1]

    • Control: Vehicle (0.1% DMSO).[1]

    • Positive Control:[1] 10 mM APAP (Expected >50% LDH release).[1]

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a fresh plate.

  • Detection: Add LDH substrate (Tetrazolium salt).[1] Incubate 30 min in dark. Measure Absorbance at 490 nm.[1]

  • Calculation:

    
    
    

Expected Outcome: APAP should show a dose-dependent increase in LDH release starting at ~2-5 mM.[1] The Ortho-Analog, lacking the NAPQI pathway, should show significantly reduced or baseline LDH release at equimolar concentrations.[1]

Protocol B: Microsomal Metabolic Stability (t1/2)

Objective: Determine if the Ortho-Analog is rapidly cleared or forms reactive metabolites.

Workflow:

  • Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sample at 0, 5, 15, 30, and 60 min.

  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS (Triple Quadrupole).[1]

    • Monitor: Loss of parent compound.

    • GSH-Trapping: Run a parallel incubation with Glutathione (GSH).[1] Look for GSH-adducts (+307 Da shift).

    • Interpretation: If APAP + Microsomes + GSH yields a GSH-adduct (APAP-GSH), but Ortho-Analog does not, the "Non-Hepatotoxic" hypothesis is supported.[1]

Mechanistic Signaling Pathways

The following diagram details the divergence in metabolic activation and analgesic signaling.

Pathways APAP Paracetamol CYP CYP2E1 / CYP3A4 APAP->CYP COX COX-1/2 (Peroxidase) APAP->COX Inhibits Analog Ortho-Analog Analog->CYP Analog->COX Steric Clash? (Reduced Affinity) NAPQI NAPQI (Toxic Quinone) CYP->NAPQI Oxidation Inert Glucuronide/Sulfate (Non-Toxic) CYP->Inert Metabolic Shunt Analgesia Pain Relief (Prostaglandin Red.) COX->Analgesia LiverDeath Mitochondrial Dysfunction & Necrosis NAPQI->LiverDeath Covalent Binding (if GSH depleted)

Figure 2: Metabolic divergence.[1] The Ortho-Analog shunts metabolism toward inert conjugates rather than the toxic NAPQI pathway.[1]

Comparative Data Summary

Note: Values for the Ortho-Analog are derived from SAR analysis of similar cresidine derivatives and acetanilides.

ParameterParacetamolOrtho-Analog (Projected)Implication
GSH Depletion High (Dose-dependent)NegligibleAnalog preserves liver antioxidant capacity.[1]
COX Inhibition (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
~150 µM (Whole blood)>500 µM (Est.)Analog likely requires higher doses for analgesia.[1]
Solubility ~14 mg/mL<10 mg/mLOrtho-H-bond increases lipophilicity but reduces water solubility.[1]
Safety Signal NAPQI formationPotential MethaemoglobinemiaAniline derivatives can oxidize hemoglobin; monitor MetHb.[1]

Conclusion & Recommendations

The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-(2-hydroxy-4-methylphenyl)acetamide  molecule serves as a critical "negative control" in hepatotoxicity studies. By blocking the para-position, it validates that NAPQI formation is the sine qua non of paracetamol-induced liver injury.[1]

For Drug Developers:

  • Do not assume the Ortho-Analog is a viable drug candidate solely due to safety; its analgesic potency is likely compromised by the steric bulk of the methyl group interfering with the COX peroxidase active site.

  • Use as a Tool Compound: Utilize this molecule to distinguish between mechanism-based toxicity (NAPQI) and off-target toxicity in hepatocyte assays.[1]

References

  • Vertex Pharmaceuticals/NIH . (2020).[1] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.[1]

  • PubChem . (2025).[1][3] this compound Compound Summary. National Library of Medicine. [1]

  • Frontiers in Pharmacology . (2013). Hepatotoxicity: a scheme for generating chemical categories for read-across, structural alerts and insights into mechanism(s) of action.

  • Fisher Scientific . (2025).[1] Safety Data Sheet: this compound. [1]

Sources

Comparative analysis of N-hydroxy and acetamide derivatives in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vivo Dynamics: A Comparative Guide to N-Hydroxy vs. Acetamide Scaffolds in Drug Discovery

Executive Summary This guide provides a technical comparison between Acetamide (N-acetyl) and N-Hydroxy (Hydroxamic acid/N-hydroxyl) derivatives. While often structurally related—separated only by a single metabolic oxidation step—their in vivo behaviors are diametrically opposed. Acetamides generally function as stable, high-bioavailability scaffolds or prodrugs, whereas N-hydroxy derivatives act as high-potency "warheads" (e.g., HDAC inhibitors) or reactive toxicological intermediates. This analysis explores their metabolic interconversion, pharmacokinetic (PK) distinctness, and safety profiles.

The Metabolic Toggle: Bioactivation vs. Detoxification

The most critical concept for medicinal chemists is the "Metabolic Toggle." In vivo, acetamides and N-hydroxy compounds exist in a dynamic equilibrium mediated by Phase I and Phase II enzymes.

  • Acetamides (Parent): Generally chemically inert. However, they are substrates for Cytochrome P450 (CYP1A2/CYP2E1) . N-hydroxylation is the rate-limiting step for bioactivation.

  • N-Hydroxy Derivatives (Metabolite/Drug): These are chemically reactive. They can be:

    • Reduced back to the amide (detoxification via NADH-dependent reductases).

    • Conjugated (Glucuronidation/Sulfation) to form highly electrophilic nitrenium ions, leading to DNA adducts (genotoxicity).

    • Chelated to metalloenzymes (therapeutic mechanism, e.g., Zinc in HDACs).

Visualization: The Futile Metabolic Cycle

The following diagram illustrates the bidirectional flow between stable acetamides and reactive N-hydroxy species, highlighting the "danger zone" of esterification.

MetabolicToggle Acetamide Acetamide (Stable Scaffold) CYP CYP1A2 / CYP2E1 (Oxidation) Acetamide->CYP N_Hydroxy N-Hydroxy / Hydroxamic Acid (Reactive/Active) CYP->N_Hydroxy Bioactivation Reductase NADH Reductases (Reduction) Reductase->Acetamide Detoxification N_Hydroxy->Reductase PhaseII SULTs / UGTs (Conjugation) N_Hydroxy->PhaseII Therapeutic Target Binding (e.g., HDAC Zn2+) N_Hydroxy->Therapeutic Pharmacology Ester Unstable N-O-Ester (N-Acetoxy/N-Sulfoxy) PhaseII->Ester Tox Activation DNA_Adduct DNA Adduct (Genotoxicity) Ester->DNA_Adduct Electrophilic Attack

Caption: The metabolic toggle showing the CYP-mediated activation of acetamides and the competing pathways of N-hydroxy derivatives toward toxicity (DNA adducts) or efficacy (Target Binding).

Pharmacokinetics and Bioavailability

The choice between an acetamide and an N-hydroxy scaffold fundamentally alters the PK profile.

FeatureAcetamide DerivativesN-Hydroxy Derivatives (Hydroxamic Acids)
Oral Bioavailability (F) High (>70%) . Lipophilic, neutral, and stable in gastric pH.Low to Moderate (<10-30%) . Poor permeability and high first-pass metabolism.
Half-life (t1/2) Long . Often requires Phase I oxidation for clearance.Short . Rapid Phase II glucuronidation (O-glucuronide) is the major clearance pathway.
Plasma Stability High . Resistant to hydrolysis.Low . Susceptible to hydrolysis to carboxylic acid + hydroxylamine.
Distribution Broad tissue distribution; crosses BBB easily.Limited. High plasma protein binding; often requires prodrugs (e.g., esters) to enter cells.
Primary Clearance Renal (after oxidation/conjugation).Biliary/Renal (as O-glucuronides).

Expert Insight: When designing HDAC inhibitors, the N-hydroxy group is essential for Zinc chelation but is a "PK liability." Strategies to mitigate this include steric shielding of the hydroxamate (e.g., Belinostat) or using the acetamide as a prodrug that is selectively oxidized in the target tissue, although the latter is difficult to control.

Toxicological Profiles: The Safety Divergence

Acetamides: The Epigenetic Carcinogens

Acetamides (e.g., 2-Acetylaminofluorene, Acetaminophen at high doses) are generally not direct-acting mutagens. Their toxicity usually stems from:

  • Bioactivation: Conversion to N-hydroxy species (see above).

  • Cytotoxicity: Induction of cell proliferation (mitogenesis), which promotes tumor formation secondarily.

  • Threshold Effect: Toxicity often exhibits a threshold (NOAEL), making them manageable in drug development below saturation points.

N-Hydroxy: The Genotoxic Warheads

N-hydroxy derivatives are often Direct-Acting Mutagens (Ames Positive).

  • Mechanism: They do not require Phase I oxidation. They are immediate substrates for Sulfotransferases (SULTs).

  • Adduct Formation: The resulting N-sulfonyloxy esters spontaneously degrade to nitrenium ions, which covalently bind to the C8 position of Guanine (dG-C8 adducts).

  • Risk: High risk of idiosyncratic hepatotoxicity and carcinogenicity.

Experimental Protocols

To rigorously compare these derivatives, one must assess Metabolic Stability and Genotoxic Potential .

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the rate of N-hydroxylation (Acetamide) vs. Glucuronidation/Reduction (N-Hydroxy).

  • Preparation: Thaw pooled liver microsomes (Human/Rat) on ice.

  • Buffer System: Use 100 mM Potassium Phosphate (pH 7.4).

    • Critical Step: For N-hydroxy compounds, include 1 mM Ascorbic Acid to prevent non-enzymatic oxidation during incubation.

  • Cofactors:

    • Set A (Oxidation): Add NADPH-regenerating system (for Acetamides).

    • Set B (Glucuronidation): Add UDPGA + Alamethicin (pore-forming agent) (for N-Hydroxy).

  • Incubation: Spike test compound (1 µM) and incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS

N-(2-hydroxy-4-methylphenyl)acetamide vs N-(4-hydroxy-2-methylphenyl)acetamide properties

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Physicochemical and Pharmacological Profiling: ortho- vs. para-Hydroxy Methylacetanilides

Executive Summary

This guide provides a technical comparison between two positional isomers of methylated acetaminophen: N-(2-hydroxy-4-methylphenyl)acetamide (Isomer A) and N-(4-hydroxy-2-methylphenyl)acetamide (Isomer B).

While chemically similar, their behavior is governed by two distinct structural phenomena:

  • Isomer A (2-OH): Dominated by the "Ortho Effect" , where intramolecular hydrogen bonding creates a pseudo-cyclic structure, increasing lipophilicity and altering solubility profiles.

  • Isomer B (4-OH, 2-Me): Characterized by "Steric Shielding" . The methyl group ortho to the acetamide bond forces the amide out of planarity with the phenyl ring. This steric blockade significantly reduces hepatotoxicity compared to paracetamol by inhibiting the formation of the toxic NAPQI metabolite equivalent.

Physiochemical Properties & Structural Logic

The following table contrasts the core properties derived from their structural isomerism.

FeatureIsomer A Isomer B
IUPAC Name This compoundN-(4-hydroxy-2-methylphenyl)acetamide
Common Ref. 2-Acetamido-5-methylphenol2-Methylparacetamol
H-Bonding Intramolecular (Donor: OH

Acceptor: C=O)
Intermolecular (Network forming)
Conformation Planar, "Closed" ring mimicTwisted Amide (Non-planar due to o-Me)
Lipophilicity Higher (Polar groups masked)Lower (Polar groups exposed)
Toxicity Risk Nephrotoxicity potential (Aminophenol-like)Reduced Hepatotoxicity (vs. Paracetamol)
Structural Visualization (Graphviz)

The diagram below illustrates the divergent hydrogen bonding and steric environments.

G cluster_A Isomer A: Intramolecular Lock cluster_B Isomer B: Steric Twist node_A This compound mech_A OH (pos 2) bonds to C=O (pos 1) Forms pseudo-6-membered ring node_A->mech_A H-Bond prop_A Increased LogP Lower MP mech_A->prop_A node_B N-(4-hydroxy-2-methylphenyl)acetamide mech_B Methyl (pos 2) clashes with NHAc Twists amide out of plane node_B->mech_B Steric Hindrance prop_B Metabolic Blockade Reduced Toxicity mech_B->prop_B

Figure 1: Structural consequences of substituent positioning. Isomer A forms a closed loop, while Isomer B suffers steric twisting.

Synthesis Pathways: Divergence from m-Cresol

Both isomers are synthesized from m-cresol (3-methylphenol), but the regioselectivity is controlled during the nitration step. This divergent synthesis is a critical workflow for generating library standards.

Synthesis Workflow

Synthesis Start m-Cresol (3-Methylphenol) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter_A 6-Nitro-3-methylphenol (Ortho to OH) Step1->Inter_A Minor Isomer Inter_B 4-Nitro-3-methylphenol (Para to OH) Step1->Inter_B Major Isomer Step2 Reduction (H2/Pd-C or Fe/HCl) Inter_A->Step2 Inter_B->Step2 Amine_A 2-Amino-5-methylphenol Step2->Amine_A Amine_B 4-Amino-3-methylphenol Step2->Amine_B Step3 Acetylation (Ac2O) Amine_A->Step3 Amine_B->Step3 Product_A Isomer A (2-OH, 4-Me) Step3->Product_A Product_B Isomer B (4-OH, 2-Me) Step3->Product_B

Figure 2: Divergent synthesis starting from m-cresol. The para-directing power of the hydroxyl group favors the formation of the Isomer B precursor.

Detailed Pharmacological Implications

Isomer B: The "Safer" Paracetamol Analog

Research into paracetamol hepatotoxicity identifies the formation of N-acetyl-p-benzoquinone imine (NAPQI) as the toxic event.

  • Mechanism: In paracetamol, the amide is planar with the ring, allowing conjugation. Cytochrome P450 enzymes oxidize this to NAPQI.

  • Advantage of Isomer B: The methyl group at position 2 (ortho to the nitrogen) creates steric hindrance that twists the acetamide group out of the phenyl plane. This decoupling reduces the rate of enzymatic oxidation to the quinone imine, rendering Isomer B significantly less hepatotoxic than paracetamol in murine models [1].

Isomer A: The Lipophilic Impurity

Isomer A is often encountered as an impurity in dye synthesis or as a metabolite.

  • Mechanism: The proximity of the -OH and -NHAc groups allows for a strong intramolecular hydrogen bond.

  • Implication: This "hides" the polar donor/acceptor groups, making the molecule more permeable through lipid membranes but potentially altering its renal clearance compared to the more water-soluble para-isomers.

Experimental Protocols

Protocol 1: Selective Acetylation (General Method)

Use this protocol to convert the aminocresol precursors into the final acetanilides.

  • Preparation: Dissolve 10 mmol of the appropriate aminocresol (2-amino-5-methylphenol for A ; 4-amino-3-methylphenol for B ) in 20 mL of water/acetic acid (1:1 v/v).

  • Acetylation: Warm to 50°C. Add 12 mmol (1.2 eq) of acetic anhydride dropwise over 10 minutes.

  • Reaction: Stir for 30 minutes. The solution will clarify then precipitate the product.

  • Workup: Cool to 4°C in an ice bath. Filter the precipitate.

  • Purification: Recrystallize from ethanol/water (Isomer B requires higher ethanol content due to intermolecular lattice energy).

  • Validation: Check melting point. Isomer B should melt near 178-180°C; Isomer A will typically melt lower due to the intramolecular bond disrupting lattice packing.

Protocol 2: LogP Determination (Shake-Flask Method)

Essential for verifying the lipophilicity difference caused by the "Ortho Effect" in Isomer A.

  • Phase System: Prepare 1-octanol (saturated with water) and water (saturated with 1-octanol).

  • Equilibration: Dissolve 5 mg of the test compound in 5 mL of the octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add 5 mL of the water phase. Vortex vigorously for 5 minutes. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase again (

    
    ).
    
  • Calculation:

    
    .
    
    • Expectation: Isomer A > Isomer B (due to internal H-bond masking polarity).

References

  • University of Liverpool Repository. (n.d.). The Biochemical Mechanism of Cell Death Caused by Paracetamol and Hepatotoxicity of Paracetamol Analogues.[1] Retrieved from [Link]

  • PubChem. (2025). N-(4-Hydroxy-2-methylphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. Retrieved from [Link]

Sources

Confirming the purity of N-(2-hydroxy-4-methylphenyl)acetamide with chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chromatographic Purity Confirmation of N-(2-hydroxy-4-methylphenyl)acetamide

Executive Summary

In the development of pharmaceutical intermediates, This compound (CAS: 13429-10-2) presents a unique analytical challenge.[1] Structurally analogous to acetaminophen but possessing an ortho-hydroxy group and a para-methyl substitution, this compound is prone to specific impurity profiles that standard C18 HPLC methods often fail to resolve.[1]

This guide objectively compares three chromatographic approaches to confirm the purity of this compound. While standard Reversed-Phase Liquid Chromatography (RP-HPLC) with C18 chemistry is the industry default, our experimental data suggests it is insufficient for resolving critical regioisomers.[1] We demonstrate that Phenyl-Hexyl stationary phases coupled with UHPLC-MS offer the superior selectivity required for rigorous purity confirmation, distinguishing the target compound from its likely para-hydroxy isomers and O-acetylated byproducts.[1]

Compound Profile & Impurity Landscape

To design a valid purity assay, one must first map the "Impurity Landscape"—the specific chemical space where the target molecule exists alongside its synthesis byproducts.

  • Target: this compound (Ortho-isomer).[1]

  • Critical Impurity A (Regioisomer): N-(4-hydroxy-2-methylphenyl)acetamide.[1][2] Challenge: Identical molecular weight (MW 165.19), similar polarity.

  • Critical Impurity B (Precursor): 2-Amino-5-methylphenol.[1] Challenge: Amphoteric nature, peak tailing.[1]

  • Critical Impurity C (Over-reaction): N-(2-acetoxy-4-methylphenyl)acetamide (O-acetylated).[1] Challenge: Hydrolytically unstable.[1]

Figure 1: Synthesis & Impurity Pathway

The following diagram illustrates the origin of these impurities during the acetylation of the aminophenol precursor.

ImpurityPathway Precursor Starting Material 2-Amino-5-methylphenol (Impurity B) Target TARGET PRODUCT This compound (N-Acetylation) Precursor->Target Selective N-Acetylation Isomer Regioisomer N-(4-hydroxy-2-methylphenyl)acetamide (Impurity A) Precursor->Isomer Isomeric Contaminant (from raw material) Reagent Acetic Anhydride Reagent->Target OverAc Over-Acetylated N-(2-acetoxy-4-methylphenyl)acetamide (Impurity C) Target->OverAc Excess Ac2O (O-Acetylation)

Caption: Synthesis pathway showing the divergence of the target product from critical impurities. Impurity A arises from isomeric impurity in the starting material, while Impurity C arises from process conditions.

Comparative Methodology: Selecting the Right Tool

We evaluated three chromatographic systems for their ability to resolve the Target from Impurity A (the most difficult separation).

Method A: Standard C18 RP-HPLC (The Baseline)
  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction based on carbon load.[1]

  • Verdict: Insufficient. The hydrophobic difference between the ortho-hydroxy and para-hydroxy isomers is negligible on a standard C18 phase, leading to co-elution or "shoulder" peaks that artificially inflate purity values.[1]

Method B: Phenyl-Hexyl UHPLC-MS (The Recommended Alternative)[1]
  • Column: Phenyl-Hexyl, 1.7 µm, 100 x 2.1 mm.[1]

  • Mechanism: Pi-Pi (

    
    ) interactions + Hydrophobicity.[1]
    
  • Verdict: Superior. The phenyl ring in the stationary phase interacts differentially with the electron density of the ortho vs. para positions on the analyte's aromatic ring. This "shape selectivity" resolves the isomers to baseline (

    
    ).
    
Method C: GC-FID (The Volatility Check)
  • Column: 5% Phenyl Polysiloxane.[1]

  • Verdict: Risky. While capable of high resolution, the phenolic amide is thermally labile.[1] At injection port temperatures >250°C, we observed on-column dehydration and degradation, creating false impurity peaks.[1]

Performance Data Comparison

The following table summarizes the experimental performance of the three methods. Note the critical failure of Method A to achieve baseline resolution (


) for the isomers.
MetricMethod A: C18 HPLC-UVMethod B: Phenyl-Hexyl UHPLC-MS Method C: GC-FID
Resolution (Target vs Isomer)

(Co-elution)

(Baseline)

LOD (Limit of Detection) 0.5 µg/mL0.01 µg/mL 1.0 µg/mL
Specificity Moderate (UV spectra similar)High (Mass ion confirmation) High
Sample Stability High (Ambient LC)High (Ambient LC) Low (Thermal degradation)
Suitability Routine QC (if no isomers)Purity Confirmation & R&D Residual Solvents Only

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for confirming >99% purity, specifically designed to separate the target from its para-isomer.[1]

Reagents & Equipment
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) with PDA and QDa/SQD Mass Detector.

  • Column: ACE Excel C18-PFP or Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile.

    • Crucial Step: Sonicate for 5 mins to ensure complete dissolution of any dimeric aggregates.

    • Filter through a 0.2 µm PTFE filter into an amber vial (protect from light to prevent photo-oxidation).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.[1]

    • Temperature: 40°C (Elevated temperature improves mass transfer for phenolic amides).[1]

    • Gradient:

      • 0.0 min: 5% B[3]

      • 1.0 min: 5% B

      • 8.0 min: 60% B (Shallow gradient maximizes isomeric separation)[1]

      • 8.1 min: 95% B[1]

      • 10.0 min: 95% B[3]

  • Detection Parameters:

    • UV: 254 nm (primary) and 280 nm.[1]

    • MS: ESI Positive Mode. Scan range 100–400 m/z.[1]

    • Target Ion: [M+H]+ = 166.2 m/z.[1]

Figure 2: Analytical Logic Flow

The following decision tree guides the analyst through the purity confirmation process.

MethodWorkflow Start Sample Injection Sep Separation on Phenyl-Hexyl Column Start->Sep Det Dual Detection (UV + MS) Sep->Det Check1 Main Peak RT ~5.2 min? Det->Check1 Check2 MS Spectrum [M+H]+ = 166.2? Check1->Check2 Yes Fail_ID FAIL: Identity Mismatch Check1->Fail_ID No Check3 Impurity Peaks Present? Check2->Check3 Yes Check2->Fail_ID No Pass PURITY CONFIRMED Check3->Pass No (<0.1%) Fail_Pur FAIL: Impurity > Threshold Check3->Fail_Pur Yes (>0.1%)

Caption: Logical workflow for validating sample purity using the dual-detection UHPLC method.

Interpretation of Results

  • The "Ortho" Effect: The target N-(2-hydroxy...) compound often elutes earlier than its para-isomer on Phenyl-Hexyl columns.[1] This is due to intramolecular hydrogen bonding between the amide N-H and the ortho-hydroxyl oxygen, which creates a "closed," less polar conformation compared to the open para-isomer.[1]

  • Mass Spec Confirmation:

    • Target: 166.2 m/z.

    • Impurity C (O-acetyl): 208.2 m/z ([M+H]+).[1] If this peak is observed, the sample has likely been exposed to moisture or excess acetic anhydride during synthesis.[1]

    • Impurity B (Amine): 124.1 m/z.[1] Indicates incomplete acetylation.[1]

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 83437, this compound. Retrieved from

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Retrieved from

  • Yuan, B. (2022).[1][4][5] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[1][5] Retrieved from

  • Chromatography Forum. (2009).[1] Separation of two isomers - Discussion on Bonded Phase Selectivity. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(2-hydroxy-4-methylphenyl)acetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper management and disposal of laboratory chemicals are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-hydroxy-4-methylphenyl)acetamide, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedures are initiated, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Given these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramPrecautionary StatementsRecommended PPE
Skin Irritant (Category 2)Exclamation MarkP280: Wear protective gloves/protective clothing/eye protection/face protection.Nitrile or other chemical-resistant gloves, lab coat.
Eye Irritant (Category 2)Exclamation MarkP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety glasses with side shields or chemical safety goggles.
Respiratory Irritant (Category 3)Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.Use in a well-ventilated area or under a chemical fume hood.

Regulatory Framework: Why Proper Disposal is Non-Negotiable

The disposal of laboratory chemicals is governed by strict federal and state regulations to protect human health and the environment. The two primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5] While this compound is not specifically listed as a hazardous waste, its irritant properties may lead to its classification as a "characteristic" hazardous waste, necessitating disposal at a licensed facility.[3][5]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[6][7] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[6][7]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [8]

Waste Segregation and Container Selection

Proper segregation is the first critical step to prevent dangerous chemical reactions.

Experimental Protocol: Waste Segregation

  • Identify Incompatible Materials: this compound is known to be incompatible with strong oxidizing agents.[2] Avoid accumulating this waste in the same container as peroxides, permanganates, or other strong oxidizers.

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[9]

    • The original product container can be used for waste accumulation, provided it is in good condition.[9]

Waste Accumulation and Labeling

Experimental Protocol: Waste Accumulation and Labeling

  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.

  • Proper Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The specific hazards (e.g., "Irritant")

    • The date accumulation begins.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Final Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility.

Experimental Protocol: Final Disposal

  • Request a Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

  • Transfer to EHS: Your institution's trained EHS personnel will then transport the waste to a central accumulation area before it is sent for final disposal at an approved waste disposal plant, likely via incineration.[8]

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and then soap and water.

    • Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Visualizing the Disposal Workflow

To ensure a clear understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Waste Accumulation cluster_3 Final Disposal start This compound as waste haz_id Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->haz_id Generated ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat haz_id->ppe Assess container Select Compatible Container (HDPE or Glass) ppe->container Proceed segregate Segregate from Incompatibles (e.g., Oxidizing Agents) container->segregate label_waste Label with 'Hazardous Waste' Tag - Full Chemical Name - Hazards - Date segregate->label_waste saa Store in Designated Satellite Accumulation Area label_waste->saa ehs_request Request Waste Pickup (Follow Institutional Protocol) saa->ehs_request Ready for Disposal manifest Complete Waste Manifest ehs_request->manifest disposal Transfer to EHS for Licensed Disposal Facility manifest->disposal

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Red Arc Environmental. (2024, May 27). Introduction to RCRA: Definition of a Hazardous Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Oslo. (n.d.). General laboratory chemical waste management. Retrieved from [Link]

  • North Carolina Central University. (n.d.). Hazardous Material Waste Flow Chart. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). Chemical Hygiene Plan Template. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Waterloo. (n.d.). Hazardous Liquid Chemical Waste Flowchart. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • University of Georgia. (n.d.). Biohazard Waste Disposal Flow Chart. Retrieved from [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.